molecular formula C10H14N2O2 B449794 2-(4-Ethoxyphenyl)acetohydrazide CAS No. 61904-55-0

2-(4-Ethoxyphenyl)acetohydrazide

Cat. No.: B449794
CAS No.: 61904-55-0
M. Wt: 194.23g/mol
InChI Key: MSJDXVNHEKXCOO-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)acetohydrazide is a useful research compound. Its molecular formula is C10H14N2O2 and its molecular weight is 194.23g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-ethoxyphenyl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-2-14-9-5-3-8(4-6-9)7-10(13)12-11/h3-6H,2,7,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSJDXVNHEKXCOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20357043
Record name 2-(4-ethoxyphenyl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61904-55-0
Record name 2-(4-ethoxyphenyl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Ethoxyphenyl)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-(4-Ethoxyphenyl)acetohydrazide in Medicinal Chemistry

This compound belongs to the versatile class of hydrazide-containing compounds, a scaffold of significant interest in drug discovery and development. The hydrazide functional group (-CONHNH₂) is a key pharmacophore found in numerous clinically approved drugs, including the antitubercular agent isoniazid and several antidepressants. Its prevalence in medicinal chemistry is attributed to its ability to form stable complexes and participate in hydrogen bonding, crucial for molecular recognition at biological targets.[1] The core structure of this compound, which combines an ethoxyphenyl moiety with an acetohydrazide core, presents a unique combination of lipophilic and hydrophilic features, suggesting its potential as a lead compound for developing novel therapeutics.[1] Understanding the physicochemical properties of this molecule is paramount for predicting its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), and for designing effective drug delivery systems.

This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both theoretical predictions based on structurally similar compounds and detailed, field-proven experimental protocols for their empirical determination.

I. Molecular Structure and Predicted Physicochemical Properties

The molecular structure of this compound dictates its fundamental chemical and physical characteristics. The presence of an aromatic ring, an ether linkage, and a hydrazide group gives rise to a molecule with both hydrogen-bond-donating and -accepting capabilities, as well as a degree of lipophilicity.

PropertyPredicted Value for this compoundComparative Data for Analogs
Molecular Formula C₁₀H₁₄N₂O₂2-(4-Methoxyphenyl)acetohydrazide: C₉H₁₂N₂O₂[2] 2-(4-Hydroxyphenyl)acetohydrazide: C₈H₁₀N₂O₂[3][4]
Molecular Weight 194.23 g/mol 2-(4-Methoxyphenyl)acetohydrazide: 180.20 g/mol 2-(4-Hydroxyphenyl)acetohydrazide: 166.18 g/mol [3][4]
XLogP3 ~1.0 - 1.5 (Estimated)2-(4-Methoxyphenyl)acetohydrazide: 0.4 2-(4-Hydroxyphenyl)acetohydrazide: -0.2[3][4]
Hydrogen Bond Donors 22-(4-Methoxyphenyl)acetohydrazide: 2 2-(4-Hydroxyphenyl)acetohydrazide: 3[3][4]
Hydrogen Bond Acceptors 32-(4-Methoxyphenyl)acetohydrazide: 3[5] 2-(4-Hydroxyphenyl)acetohydrazide: 3[3][4]

Expert Insight: The substitution on the phenyl ring significantly influences the lipophilicity (XLogP3). The ethoxy group in the target molecule is expected to confer greater lipophilicity compared to the methoxy and hydroxyl groups of the analogs. This has direct implications for membrane permeability and aqueous solubility.

II. Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process, a common and reliable method for preparing acetohydrazide derivatives.[2]

Step 1: Synthesis of Ethyl 2-(4-ethoxyphenyl)acetate

This initial step involves the esterification of 4-ethoxyphenol.

Step 2: Synthesis of this compound

The second and final step is the hydrazinolysis of the synthesized ester.[2]

Synthesis_Workflow 4-Ethoxyphenol 4-Ethoxyphenol Esterification Esterification 4-Ethoxyphenol->Esterification Ethyl Chloroacetate Ethyl Chloroacetate Ethyl Chloroacetate->Esterification Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Esterification Solvent (e.g., Acetone) Solvent (e.g., Acetone) Solvent (e.g., Acetone)->Esterification Ethyl 2-(4-ethoxyphenyl)acetate Ethyl 2-(4-ethoxyphenyl)acetate Esterification->Ethyl 2-(4-ethoxyphenyl)acetate Hydrazinolysis Hydrazinolysis Ethyl 2-(4-ethoxyphenyl)acetate->Hydrazinolysis Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Hydrazinolysis Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->Hydrazinolysis This compound This compound Hydrazinolysis->this compound

Caption: Synthesis workflow for this compound.

III. Experimental Determination of Physicochemical Properties

To ensure the scientific integrity of any research involving this compound, its physicochemical properties must be determined experimentally. The following section outlines standard protocols for these determinations.

A. Melting Point

The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically narrow.

Protocol: Capillary Melting Point Determination

  • Sample Preparation: A small amount of the dry, crystalline this compound is packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

  • Measurement: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

B. Solubility

Solubility is a crucial parameter that influences bioavailability and formulation development. The solubility of this compound should be determined in a range of solvents relevant to pharmaceutical and laboratory applications.

Protocol: Shake-Flask Method for Solubility Determination

  • Solvent Selection: A panel of solvents is chosen, including water, phosphate-buffered saline (PBS) at pH 7.4, ethanol, and dimethyl sulfoxide (DMSO).

  • Equilibration: An excess amount of this compound is added to a known volume of each solvent in a sealed vial. The vials are agitated in a temperature-controlled shaker (e.g., 25 °C) until equilibrium is reached (typically 24-48 hours).

  • Sample Preparation: The resulting saturated solutions are filtered to remove undissolved solid.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Expected Solubility Profile:

  • Water: Low to moderate solubility is anticipated due to the presence of the polar hydrazide group, which can engage in hydrogen bonding with water.

  • Ethanol: Good solubility is expected, especially with heating, as ethanol can act as both a hydrogen bond donor and acceptor, and its alkyl chain can interact with the ethoxyphenyl group. Structurally similar compounds are often recrystallized from ethanol.[6]

  • DMSO: High solubility is predicted, as DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic molecules.[6]

C. Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid or base and is critical for predicting the ionization state of a molecule at a given pH. The hydrazide moiety of this compound can be protonated.

Protocol: Potentiometric Titration for pKa Determination

  • Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol to ensure solubility).

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored with a calibrated pH meter.

  • Data Analysis: A titration curve (pH vs. volume of titrant added) is generated. The pKa is determined from the inflection point of the curve.

pKa_Determination cluster_setup Experimental Setup cluster_process Process cluster_analysis Data Analysis Solution This compound in Solvent Titration Titrate Solution with HCl Solution->Titration Titrant Standardized HCl Titrant->Titration pH_Meter Calibrated pH Meter Monitoring Record pH vs. Volume of Titrant pH_Meter->Monitoring Titration->Monitoring Plot Generate Titration Curve Monitoring->Plot pKa Determine pKa from Inflection Point Plot->pKa

Caption: Workflow for pKa determination by potentiometric titration.

D. Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its ADME properties.

Protocol: HPLC Method for LogP Determination

A reversed-phase HPLC method can be employed for the rapid and reliable determination of LogP.

  • Column and Mobile Phase: A C18 column is used with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol).

  • Calibration: A series of standard compounds with known LogP values are injected, and their retention times are recorded. A calibration curve is generated by plotting the logarithm of the retention factor (k') against the known LogP values.

  • Sample Analysis: this compound is injected under the same chromatographic conditions, and its retention time is measured.

  • LogP Calculation: The LogP of the target compound is calculated from its retention factor using the calibration curve. This method allows for the simultaneous determination of LogD (the distribution coefficient at a specific pH) and pKa.[7]

IV. Conclusion

This compound is a compound of significant interest for medicinal chemistry applications. A thorough understanding of its physicochemical properties is essential for its rational development as a potential therapeutic agent. This guide has provided a framework for the systematic characterization of this molecule, including its synthesis and the experimental determination of its melting point, solubility, pKa, and LogP. The provided protocols are robust and widely accepted in the field, ensuring the generation of high-quality, reliable data. By applying these methodologies, researchers can gain the necessary insights to advance the study of this compound and its derivatives in the pursuit of novel medicines.

V. References

  • BenchChem. (2025). An In-Depth Technical Guide to the Solubility and Stability of 2-(4-Ethylphenoxy)acetohydrazide. Retrieved from

  • BenchChem. (2025). Application Notes and Protocols: 2-(4-Ethylphenoxy)acetohydrazide in Medicinal Chemistry. Retrieved from

  • Liu, G. (2012). 2-(4-Methoxyphenoxy)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1969. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 578463, 2-(4-Methoxyphenyl)acetohydrazide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3731866, 2-(4-Hydroxyphenyl)acetohydrazide. Retrieved from [Link]

  • Wang, Y., et al. (2006). Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1039-1046. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-(4-Ethoxyphenyl)acetohydrazide: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Hydrazide Scaffold in Medicinal Chemistry

The acetohydrazide moiety is a cornerstone in modern drug discovery, serving as a versatile scaffold for the synthesis of a myriad of heterocyclic compounds with diverse pharmacological activities.[1] Molecules incorporating this functional group have demonstrated a broad spectrum of therapeutic potential, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] 2-(4-Ethoxyphenyl)acetohydrazide, a member of this promising class of compounds, presents a unique combination of a reactive hydrazide group and a lipophilic ethoxyphenyl moiety. This structural arrangement makes it a valuable intermediate for the development of novel therapeutic agents with potentially enhanced pharmacokinetic profiles. This guide provides a comprehensive overview of this compound, detailing its chemical identity, synthesis, and known biological significance, with a focus on empowering researchers in their drug development endeavors.

Core Compound Identification and Physicochemical Properties

A precise understanding of a compound's fundamental properties is critical for its application in research and development. This section outlines the key identifiers and physicochemical characteristics of this compound.

PropertyValueSource(s)
IUPAC Name This compound[3]
CAS Number 61904-55-0[3][4][5]
Molecular Formula C₁₀H₁₄N₂O₂[6]
Molecular Weight 194.23 g/mol [3][6]
Boiling Point 409.2°C at 760 mmHg[6]
Flash Point 201.3°C[6]
Density 1.126 g/cm³[6]
InChI Key MSJDXVNHEKXCOO-UHFFFAOYSA-N[3]
SMILES O=C(NN)CC1=CC=C(OCC)C=C1[5]

These properties are essential for designing experimental conditions, predicting solubility, and ensuring proper handling and storage of the compound.

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is typically achieved through a robust and high-yielding two-step process, beginning with the readily available 4-ethoxyphenylacetic acid. The methodology detailed below is based on well-established procedures for analogous compounds and ensures a high degree of purity in the final product.[1][7]

Step 1: Esterification of 4-Ethoxyphenylacetic Acid

The initial step involves the conversion of the carboxylic acid to its corresponding ethyl ester. This is a classic Fischer esterification reaction, catalyzed by a strong acid, which serves to protect the carboxylic acid functionality and facilitate the subsequent reaction with hydrazine.

  • Reaction: 4-Ethoxyphenylacetic acid is refluxed with an excess of absolute ethanol in the presence of a catalytic amount of concentrated sulfuric acid.

  • Causality: The acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and rendering it susceptible to nucleophilic attack by the ethanol. The excess ethanol drives the equilibrium towards the formation of the ester.

Step 2: Hydrazinolysis of Ethyl 2-(4-ethoxyphenyl)acetate

The second and final step is the hydrazinolysis of the synthesized ester to yield the target acetohydrazide.[7] This reaction is a nucleophilic acyl substitution where hydrazine acts as the nucleophile.

  • Reaction: Ethyl 2-(4-ethoxyphenyl)acetate is refluxed with hydrazine hydrate in an alcoholic solvent, typically ethanol.

  • Causality: The highly nucleophilic terminal nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of an ethanol molecule, resulting in the formation of the stable this compound.

The overall synthetic workflow is depicted in the following diagram:

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis A 4-Ethoxyphenylacetic Acid B Ethyl 2-(4-ethoxyphenyl)acetate A->B Ethanol, H₂SO₄ (cat.), Reflux C Ethyl 2-(4-ethoxyphenyl)acetate D This compound C->D Hydrazine Hydrate, Ethanol, Reflux

Synthesis of this compound
Detailed Experimental Protocol

Materials:

  • 4-Ethoxyphenylacetic acid

  • Absolute Ethanol

  • Concentrated Sulfuric Acid

  • Hydrazine Hydrate (80% solution)

  • Diethyl Ether (for washing)

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Heating mantle

Procedure:

  • Esterification:

    • In a 250 mL round-bottom flask, dissolve 0.1 mol of 4-ethoxyphenylacetic acid in 100 mL of absolute ethanol.

    • While stirring, slowly add 1 mL of concentrated sulfuric acid to the solution.

    • Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, allow the mixture to cool to room temperature. Remove the excess ethanol under reduced pressure.

    • Neutralize the residue with a saturated sodium bicarbonate solution and extract the ester with diethyl ether.

    • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude ethyl 2-(4-ethoxyphenyl)acetate.

  • Hydrazinolysis:

    • Dissolve the crude ethyl 2-(4-ethoxyphenyl)acetate in 100 mL of ethanol in a 250 mL round-bottom flask.

    • Add 0.2 mol of hydrazine hydrate dropwise to the solution while stirring.

    • Equip the flask with a reflux condenser and heat the mixture to reflux for 6-8 hours.

    • Monitor the reaction by TLC until the ester spot disappears.

    • Cool the reaction mixture in an ice bath to precipitate the product.

    • Collect the solid product by filtration, wash with cold diethyl ether, and dry in a vacuum oven.

    • The product can be further purified by recrystallization from ethanol.

Therapeutic Potential and Biological Significance

While specific biological data for this compound is limited, the broader class of phenoxyacetohydrazide and acetohydrazide derivatives has been extensively studied, revealing significant therapeutic potential across several key areas.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of hydrazide-hydrazone derivatives.[8][9] The proposed mechanisms of action are often multifactorial and can include the induction of apoptosis and inhibition of key signaling pathways involved in tumor progression. For instance, some derivatives have been shown to inhibit the activity of enzymes like cyclooxygenases (COX-1 and COX-2) and vascular endothelial growth factor (VEGF), which are crucial for inflammation and angiogenesis in tumors.[10]

The following table summarizes the in vitro anticancer activity of some representative acetohydrazide derivatives against various cancer cell lines.

Compound DerivativeCancer Cell LineActivitySource
N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamideMCF-7 (Breast Cancer)Active[11]
N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamideSK-N-SH (Neuroblastoma)Active[11]
2(4-alkoxyphenyl)cyclopropyl hydrazide derivativesVariousModerate cytostatic effect[8][9]
Anti-inflammatory Activity

The anti-inflammatory potential of hydrazide derivatives is well-documented.[12][13] A primary mechanism is believed to be the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[2] By blocking COX enzymes, these compounds can reduce the production of prostaglandins, which are key mediators of inflammation. The presence of certain substituents, such as nitro and halo groups, has been observed to enhance the anti-inflammatory potential of these molecules.[13]

Antimicrobial Activity

Hydrazide-hydrazone derivatives have demonstrated a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria.[14] A key proposed mechanism for their antibacterial action is the inhibition of DNA gyrase, an essential bacterial enzyme involved in DNA replication and repair.[2] By targeting this enzyme, these compounds can effectively halt bacterial proliferation.

The following diagram illustrates a potential mechanism of action for the anticancer effects of phenoxyacetohydrazide derivatives, involving the inhibition of key signaling pathways.

G compound Phenoxyacetohydrazide Derivative cox COX-1 / COX-2 compound->cox Inhibition vegf VEGF compound->vegf Inhibition inflammation Inflammation angiogenesis Angiogenesis tumor_growth Tumor Growth & Proliferation inflammation->tumor_growth angiogenesis->tumor_growth

Potential Anticancer Mechanism of Action

Conclusion and Future Directions

This compound stands out as a molecule of significant interest for medicinal chemists and drug development professionals. Its straightforward synthesis and the established therapeutic potential of the broader acetohydrazide class make it a compelling starting point for the design of novel therapeutic agents. The presence of the ethoxyphenyl group offers a handle for modulating lipophilicity and pharmacokinetic properties.

Future research should focus on the synthesis and biological evaluation of a library of derivatives based on the this compound scaffold. Systematic screening for anticancer, anti-inflammatory, and antimicrobial activities, coupled with detailed structure-activity relationship (SAR) studies, will be crucial in identifying lead compounds with enhanced potency and selectivity. Furthermore, elucidating the specific molecular targets and mechanisms of action will be paramount for the rational design of next-generation therapeutics derived from this versatile chemical entity.

References

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  • ResearchGate. Novel Acetohydrazide Pyrazole Derivatives: Design, Synthesis, Characterization and Antimicrobial Activity.
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Sources

The Multifaceted Mechanisms of Action of Phenoxy Acetohydrazides: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Phenoxy acetohydrazides, a versatile class of organic compounds, have garnered significant attention in the scientific community for their broad spectrum of biological activities. This technical guide provides an in-depth exploration of the core mechanisms through which these compounds exert their anticancer, anti-inflammatory, and antimicrobial effects. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, explains the causality behind experimental choices, and offers detailed protocols for further investigation.

Introduction: The Chemical Scaffold and Therapeutic Potential

Phenoxy acetohydrazides are characterized by a core structure comprising a phenoxy group linked to an acetohydrazide moiety. This scaffold serves as a privileged template in medicinal chemistry, allowing for diverse substitutions that modulate the compound's physicochemical properties and biological targets. The inherent structural features, including a hydrophobic phenoxy ring, a hydrogen bond-donating NH group, and an electron-rich nitrogen atom, are critical pharmacophoric elements that contribute to their therapeutic potential.[1]

The versatility of this chemical backbone has led to the development of derivatives with potent activities, including:

  • Anticancer: Induction of apoptosis and inhibition of key enzymes in cancer progression.[2][3]

  • Anti-inflammatory: Inhibition of cyclooxygenase (COX) enzymes, key mediators of inflammation.[4][5]

  • Antimicrobial: Activity against a range of bacteria and fungi, including drug-resistant strains.[6][7]

  • Herbicidal: Mimicry of plant hormones or inhibition of essential plant enzymes.[8]

This guide will dissect the molecular mechanisms underpinning these biological effects, providing a comprehensive understanding for researchers aiming to harness the therapeutic potential of phenoxy acetohydrazides.

Anticancer Mechanisms of Action: A Multi-pronged Attack

The anticancer activity of phenoxy acetohydrazides is not mediated by a single mechanism but rather through a convergence of effects on multiple cellular pathways. This multifactorial approach is a promising strategy in cancer therapy to overcome resistance and enhance efficacy.[2]

Induction of Apoptosis

A primary mechanism by which phenoxy acetohydrazides exert their anticancer effects is through the induction of programmed cell death, or apoptosis. Studies have shown that certain derivatives can trigger both intrinsic and extrinsic apoptotic pathways.[3]

Intrinsic Pathway: This pathway is initiated by intracellular stress and converges on the mitochondria. Phenoxy acetohydrazides have been shown to upregulate pro-apoptotic proteins such as Bax and downregulate anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of the caspase cascade (caspase-9 and caspase-3), ultimately leading to cell death.[3]

Extrinsic Pathway: Some derivatives can also activate the extrinsic pathway by upregulating the expression of death receptors on the cancer cell surface, leading to the activation of caspase-8 and subsequent executioner caspases.[3]

Enzyme Inhibition in Cancer Progression

Phenoxy acetohydrazides have been identified as potent inhibitors of several enzymes that are crucial for cancer cell survival and proliferation.

PARP-1 is a key enzyme involved in DNA repair. In cancer cells with deficient DNA repair mechanisms (e.g., BRCA mutations), inhibition of PARP-1 leads to the accumulation of DNA damage and synthetic lethality. Molecular docking studies have revealed that phenoxy acetohydrazide derivatives can fit into the PARP-1 binding site, establishing stable interactions and inhibiting its activity.[3]

Anoctamin 1 (ANO1), a calcium-activated chloride channel, is overexpressed in several cancers and plays a role in cell proliferation, migration, and invasion. Specific phenoxy acetohydrazide derivatives, such as (E)-2-(4-chloro-2-methylphenoxy)-N'-(2-methoxybenzylidene)acetohydrazide (Ani9), have been developed as potent and selective inhibitors of ANO1.[9] These inhibitors have been shown to significantly reduce the proliferation of cancer cells expressing high levels of ANO1.[9]

Anti-Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) is a key signaling protein that promotes angiogenesis. Certain phenoxy acetohydrazide derivatives have demonstrated the ability to inhibit VEGF, thereby exerting anti-angiogenic effects.[4] In silico molecular docking has shown strong binding affinities of these compounds towards VEGF.[1][4]

Anti-inflammatory Mechanism of Action: Targeting Cyclooxygenase (COX) Enzymes

The anti-inflammatory properties of phenoxy acetohydrazides are primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes. COX-1 and COX-2 are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[5]

Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes. Phenoxy acetohydrazide derivatives have emerged as a new class of potent COX inhibitors, with some exhibiting selectivity for the COX-2 isoform.[5][10] This selectivity is advantageous as COX-1 is involved in maintaining the integrity of the gastrointestinal mucosa, and its inhibition can lead to undesirable side effects.[5]

Molecular docking studies have elucidated the binding modes of these compounds within the active sites of COX-1 and COX-2, revealing key interactions that contribute to their inhibitory activity.[1][4] The development of selective COX-2 inhibitors from the phenoxy acetohydrazide scaffold holds promise for creating safer and more effective anti-inflammatory agents.[5]

Antimicrobial Mechanisms of Action: A Diverse Range of Targets

Phenoxy acetohydrazides have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[7][11] The precise mechanisms of action can vary depending on the specific derivative and the target microorganism.

Urease Inhibition

For certain bacteria, such as Helicobacter pylori, the enzyme urease is crucial for survival and pathogenesis in the acidic environment of the stomach. Phenoxy acetohydrazide derivatives have been identified as effective urease inhibitors.[6][12] By inhibiting urease, these compounds can disrupt the bacterium's ability to neutralize gastric acid, making it a potential therapeutic strategy for H. pylori infections.[6][13] Structure-activity relationship studies have shown that the nature and position of substituents on the phenyl ring play a vital role in their urease inhibitory potential.[6]

Disruption of Virulence Factors

Some phenoxy acetohydrazide-hydrazones have been shown to inhibit bacterial virulence factors at sub-inhibitory concentrations. This includes the inhibition of motility, biofilm formation, and the production of toxins and other virulence-associated molecules.[7] This mode of action is advantageous as it may exert less selective pressure for the development of resistance compared to bactericidal or bacteriostatic agents.

Induction of Oxidative Stress

In some instances, the antimicrobial activity of related compounds, such as phenothiazines which share some structural similarities, has been linked to the induction of reactive oxygen species (ROS) and autophagy in host macrophages.[14] This host-directed therapeutic approach enhances the ability of the host's immune cells to clear intracellular bacteria.[14] While not directly demonstrated for all phenoxy acetohydrazides, this represents a potential avenue for their antimicrobial action that warrants further investigation.

Experimental Protocols and Methodologies

To facilitate further research in this field, this section provides detailed, step-by-step methodologies for key experiments used to evaluate the biological activities of phenoxy acetohydrazides.

Synthesis of Phenoxy Acetohydrazide Derivatives

A general two-step synthesis is commonly employed for preparing phenoxy acetohydrazide derivatives.[1][2]

Step 1: Synthesis of Phenoxy Acetic/Butyric Acid Ethyl Esters

  • Dissolve the substituted phenol in a suitable solvent (e.g., ethanol).

  • Add a substituted ester (e.g., ethyl bromoacetate) to the solution.

  • Stir the reaction mixture at room temperature or under reflux for a specified period.

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • Upon completion, the product is isolated and purified.

Step 2: Synthesis of Phenoxy-acetic acid/butyric acid hydrazide derivatives

  • Dissolve the synthesized ester from Step 1 in ethanol.

  • Add hydrazine hydrate to the solution.

  • Stir the reaction mixture at room temperature for several hours.[1]

  • Monitor the reaction by TLC.

  • Allow the mixture to stand, often overnight, to allow for the precipitation of the product.

  • The precipitate is then collected by filtration, washed, and dried. The product can be further purified by recrystallization from a suitable solvent like ethanol.[1]

Diagram of the General Synthesis of Phenoxy Acetohydrazide Derivatives

G sub_phenol Substituted Phenol intermediate Phenoxy Acetic/Butyric Acid Ethyl Ester sub_phenol->intermediate Step 1 sub_ester Substituted Ester sub_ester->intermediate final_product Phenoxy Acetohydrazide Derivative intermediate->final_product Step 2 hydrazine Hydrazine Hydrate hydrazine->final_product G start Seed cells in 96-well plate treat Treat with phenoxy acetohydrazide derivatives start->treat incubate1 Incubate for 48 hours treat->incubate1 add_mtt Add MTT solution incubate1->add_mtt incubate2 Incubate for 4 hours add_mtt->incubate2 dissolve Dissolve formazan in DMSO incubate2->dissolve read Read absorbance dissolve->read analyze Calculate IC50 read->analyze

Caption: Experimental workflow for the MTT cytotoxicity assay.

In Vitro Anti-inflammatory Activity Assessment: HRBC Membrane Stabilization Assay

This assay assesses the anti-inflammatory activity of compounds by measuring their ability to stabilize the membrane of human red blood cells (HRBCs) against hypotonicity-induced lysis.

Procedure:

  • Prepare a suspension of HRBCs.

  • Incubate the HRBC suspension with various concentrations of the test compounds.

  • Induce hypotonic stress.

  • Centrifuge the samples to pellet the intact cells.

  • Measure the hemoglobin content in the supernatant spectrophotometrically.

  • Calculate the percentage of membrane stabilization and determine the IC50 value. [4]

In Vitro Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. [2] Procedure:

  • Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well microplate.

  • Inoculum Preparation: Prepare a standardized suspension of the bacterial or fungal strain.

  • Inoculation: Add the microbial suspension to each well containing the test compound.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi. [2]5. MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth. [2]

Data Summary and Interpretation

The biological activities of phenoxy acetohydrazide derivatives are often quantified by their IC50 values. The following table summarizes representative data from the literature for different biological activities.

Compound ClassTargetAssayIC50 ValueReference
Morpholine-substituted phenoxyacetohydrazide (6e)COX-1In vitro-[4]
Morpholine-substituted phenoxyacetohydrazide (6e)COX-2In vitro-[4]
Morpholine-substituted phenoxyacetohydrazide (6e)VEGFIn silico docking-13.1622 kcal/mol[4]
Morpholine-substituted phenoxyacetohydrazide (6e)InflammationHRBC stabilization155 µg/mL[4]
Dichlorophenyl hydrazide derivatives (2 & 10)UreaseIn vitro-[6]
Phenoxyacetohydrazide Schiff bases (1, 5, 7, 8, 11, 12, 15, 21, 22)β-glucuronidaseIn vitro9.20–30.7 µM[15]
Phenoxy acetic acid derivatives (5f)COX-2In vitro0.06 ± 0.01 μM[5]
Phenoxy acetamide derivative (Compound I)HepG2 cancer cellsMTT assay1.43 µM[3]
Phenoxy acetohydrazide derivative (5f)ANO1In vitro22 nM[9]

Conclusion and Future Directions

Phenoxy acetohydrazides represent a highly promising class of compounds with a diverse and potent range of biological activities. Their multifaceted mechanisms of action, particularly in the context of cancer, offer significant advantages for therapeutic development. The ability to target multiple pathways simultaneously may lead to more effective treatments and a lower likelihood of resistance.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these compounds for specific biological targets.

  • In Vivo Efficacy and Safety: To translate the promising in vitro results into preclinical and clinical settings.

  • Mechanism of Action Elucidation: To further unravel the intricate molecular pathways modulated by these compounds, especially in the context of their antimicrobial activities.

  • Development of Drug Delivery Systems: To enhance the bioavailability and targeted delivery of phenoxy acetohydrazide derivatives.

The continued exploration of this versatile chemical scaffold holds great promise for the discovery and development of novel therapeutic agents to address a wide range of human diseases.

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A Technical Guide to the Biological Activities of 2-(4-Ethoxyphenyl)acetohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The hydrazide functional group and its derivatives represent a cornerstone in medicinal chemistry, serving as a versatile scaffold for developing a wide array of therapeutic agents.[1] This guide focuses on derivatives of 2-(4-Ethoxyphenyl)acetohydrazide, a promising chemical entity characterized by an acetohydrazide core linked to an ethoxyphenyl group.[1] The presence of the ethoxyphenyl moiety can modulate lipophilicity, potentially enhancing the molecule's ability to traverse biological membranes.[1] Through synthetic modifications, primarily at the terminal nitrogen of the hydrazide, a diverse library of compounds, often Schiff bases, has been generated. These derivatives have demonstrated a remarkable spectrum of biological activities, including significant antimicrobial and anticancer effects. This document provides an in-depth exploration of the synthesis, characterization, and biological evaluation of these compounds, offering field-proven insights and detailed experimental protocols for researchers in drug discovery and development.

The this compound Scaffold: A Privileged Structure

The significance of the acetohydrazide scaffold stems from its versatile chemical reactivity and its role as a foundational component in numerous clinically approved drugs, such as the antitubercular agent isoniazid.[1] The hydrazide-hydrazone framework (-CONH-N=CH-), formed by condensing a hydrazide with an aldehyde or ketone, is particularly noteworthy for its broad pharmacological profile, which includes antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2]

The core molecule, this compound, serves as a key building block.[1] Its synthesis is typically achieved through a straightforward and reliable two-step process, making it an accessible starting material for extensive derivatization.[3] The rationale behind using this specific scaffold is twofold:

  • The Hydrazide Moiety : Acts as a flexible and reactive linker, allowing for the introduction of various functionalities to explore structure-activity relationships (SAR).

  • The Ethoxyphenyl Group : Provides a lipophilic character that can be crucial for membrane permeability and interaction with biological targets.

Synthetic Pathways and Methodologies

The generation of biologically active derivatives from this compound is a well-established process. The primary route involves the synthesis of the core hydrazide followed by its condensation to form hydrazone derivatives (Schiff bases).

General Synthesis Workflow

The diagram below illustrates the typical synthetic route employed. The initial esterification of 4-ethoxyphenol is followed by hydrazinolysis to yield the core intermediate, which is then reacted with various substituted aldehydes to produce a library of target compounds.

G cluster_0 Step 1: Ester Synthesis cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Condensation (Schiff Base Formation) A Ethyl 2-(4-ethoxyphenyl)acetate B This compound (Core Intermediate) A->B Hydrazine Hydrate D Final Hydrazone Derivative (Schiff Base) B->D Condensation (Ethanol, Acid catalyst) C Substituted Aldehyde (R-CHO) C->D Start 4-Ethylphenol Start->A Esterification

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocol 1: Synthesis of this compound

This protocol is a standard and widely used method for preparing hydrazides from their corresponding esters.[4]

  • Reaction Setup : Dissolve ethyl 2-(4-ethoxyphenyl)acetate (0.1 mol) in 150 mL of ethanol in a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Hydrazinolysis : Add hydrazine hydrate (99%, 0.2 mol) to the solution. The excess hydrazine ensures the complete conversion of the ester.

  • Reflux : Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Isolation : After completion, reduce the volume of ethanol by about two-thirds using a rotary evaporator.

  • Crystallization : Cool the concentrated solution in an ice bath. The product, this compound, will crystallize out as a solid.

  • Purification : Collect the crystals by filtration, wash with a small amount of cold deionized water, and recrystallize from ethanol to obtain the pure product.

  • Characterization : Confirm the structure and purity of the synthesized compound using IR, ¹H-NMR, and Mass spectrometry.[5]

Experimental Protocol 2: Synthesis of Hydrazone Derivatives (Schiff Bases)

This protocol details the condensation reaction between the synthesized hydrazide and an aromatic aldehyde.[5]

  • Reactant Mixture : In a 100 mL round-bottom flask, dissolve this compound (0.01 mol) in 20 mL of ethanol.

  • Aldehyde Addition : To this solution, add an equimolar amount (0.01 mol) of the desired substituted aromatic aldehyde.

  • Catalysis : Add a few drops of glacial acetic acid to catalyze the condensation reaction.

  • Reflux : Heat the mixture under reflux for 4-8 hours. Monitor the reaction's completion via TLC.

  • Product Isolation : Upon cooling, the resulting Schiff base derivative will typically precipitate out of the solution.

  • Purification : Filter the solid product, wash with cold ethanol, and dry. Recrystallize from a suitable solvent (e.g., ethanol or dioxane) to achieve high purity.

  • Characterization : Elucidate the final structures using IR, ¹H-NMR, Mass spectral data, and CHN analysis.[5]

Spectrum of Biological Activity

Derivatives of this compound have been evaluated for a range of biological activities, with antimicrobial and anticancer properties being the most prominent.

Antimicrobial Activity

Hydrazide-hydrazone derivatives are well-documented for their potential as antimicrobial agents, a critical area of research given the rise of antibiotic resistance.[6]

Antibacterial Efficacy : Studies have shown that these compounds exhibit moderate to good antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus cereus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae) bacteria.[5][6][7] The mechanism is often attributed to the azometine group (-N=CH-), which is thought to interfere with microbial cell metabolism.

Antifungal Potential : The antifungal activity of these derivatives has also been explored, with tests against pathogens like Candida albicans and Aspergillus niger.[6] While some studies report weak to moderate antifungal effects compared to their antibacterial prowess[6], specific structural modifications can significantly enhance potency. For instance, certain acylhydrazone derivatives have shown potent, broad-spectrum antifungal activity with high specificity.[8]

Table 1: Representative Antibacterial Activity Data (Zone of Inhibition)

Compound Derivative (Substituent)S. aureus (mm)E. coli (mm)Reference
4-Chloro-benzylidene1816[6]
4-Nitro-benzylidene2018[6]
2-Hydroxy-benzylidene2219[9]
Ciprofloxacin (Standard)2524[9]

Note: Data is representative and compiled from various sources for illustrative purposes.

Anticancer Activity

The search for novel anticancer agents has led to the investigation of hydrazone derivatives, with promising results.

Cytotoxic Effects : Certain derivatives have been assessed for their cytotoxic effects against various human cancer cell lines. For example, derivatives of mefenamic acid containing a hydrazone linkage exhibited significant cytotoxic effects against human breast carcinoma cells (MCF-7).[7] Similarly, a series of 2-(4-alkoxyphenyl)cyclopropyl hydrazides were synthesized and evaluated for their in vitro anticancer activity, showing moderate cytostatic effects.[10][11] These findings suggest that the hydrazone scaffold can be a valuable template for developing agents to combat apoptosis-resistant cancers.[11]

Table 2: In Vitro Cytotoxicity Data (IC₅₀ Values)

Compound DerivativeCell LineIC₅₀ (µg/mL)Reference
Mefenamic Acid Hydrazone (IVc)MCF-780.20[7]
Mefenamic Acid Hydrazone (IVd)MCF-782.80[7]
Cyclopropyl Hydrazide (7f)Apoptosis-Resistant LinesModerate Activity[10][11]
Cyclopropyl Hydrazide (8e)Apoptosis-Resistant LinesModerate Activity[10][11]

Experimental Protocols for Biological Evaluation

Rigorous and standardized biological assays are essential to validate the therapeutic potential of newly synthesized compounds.

Biological Screening Workflow

G cluster_antimicrobial Antimicrobial Pathway cluster_anticancer Anticancer Pathway A Synthesized Derivative Library B_anti Antibacterial & Antifungal Screening A->B_anti B_cancer Cytotoxicity Screening (e.g., MTT Assay) A->B_cancer B Primary Screening (e.g., Agar Disc Diffusion) C Quantitative Assays (Determine MIC / IC₅₀) D Lead Compound Identification E Structure-Activity Relationship (SAR) Analysis D->E F Further Optimization E->F C_anti Broth Microdilution (MIC Determination) B_anti->C_anti Active Compounds C_anti->D C_cancer Dose-Response Analysis (IC₅₀ Determination) B_cancer->C_cancer Active Compounds C_cancer->D

Caption: A typical workflow for the biological evaluation of synthesized derivatives.

Experimental Protocol 3: In Vitro Antibacterial Screening (Agar Disc Diffusion Method)

This method provides a preliminary assessment of antibacterial activity.

  • Media Preparation : Prepare Mueller-Hinton Agar (MHA) plates according to the manufacturer's instructions.

  • Inoculum Preparation : Prepare a bacterial suspension of the test organism (e.g., S. aureus) equivalent to a 0.5 McFarland standard.

  • Plate Inoculation : Uniformly spread the bacterial inoculum over the surface of the MHA plates using a sterile cotton swab.

  • Disc Application : Sterilize blank paper discs (6 mm diameter). Impregnate the discs with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). Place the discs onto the inoculated agar surface.

  • Controls : Use a disc with the solvent alone as a negative control and a disc with a standard antibiotic (e.g., Ciprofloxacin) as a positive control.

  • Incubation : Incubate the plates at 37°C for 18-24 hours.

  • Data Collection : Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone indicates greater antibacterial activity.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on their molecular structure.[1] SAR studies are crucial for optimizing lead compounds.

  • Role of Substituents : The nature and position of substituents on the aromatic ring introduced from the aldehyde play a pivotal role. Electron-withdrawing groups (e.g., -NO₂, -Cl) or electron-donating groups (e.g., -OH) can significantly influence the electronic properties and steric profile of the molecule, thereby affecting its interaction with biological targets.[6]

  • The Azometine Linkage : The (-CH=N-) linkage is a critical pharmacophore. Its planarity and ability to form hydrogen bonds are often essential for biological activity.

  • Lipophilicity : The overall lipophilicity of the molecule, influenced by the ethoxy group and other substituents, affects its ability to penetrate microbial cell walls or cancer cell membranes.

Caption: Conceptual diagram of structure-activity relationships (SAR).

Conclusion and Future Directions

Derivatives of this compound represent a versatile and promising class of compounds with significant, tunable biological activities. The straightforward synthesis allows for the creation of large libraries for high-throughput screening. While promising antibacterial and anticancer activities have been demonstrated, future research should focus on:

  • Mechanism of Action Studies : Elucidating the precise molecular targets to understand how these compounds exert their biological effects.

  • Broadening the Scope : Evaluating lead compounds against a wider range of bacterial and fungal pathogens, including multi-drug resistant strains, and a more diverse panel of cancer cell lines.

  • In Vivo Evaluation : Advancing the most potent and selective compounds from in vitro assays to in vivo animal models to assess their efficacy, pharmacokinetics, and toxicity profiles.

  • QSAR Studies : Employing computational methods for Quantitative Structure-Activity Relationship (QSAR) studies to more rationally design next-generation derivatives with enhanced potency and reduced toxicity.

By leveraging the insights and methodologies presented in this guide, researchers can effectively explore and optimize this valuable chemical scaffold to develop novel therapeutic agents.

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The Ascendant Role of Acetohydrazide Derivatives in Modern Therapeutics: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The acetohydrazide scaffold, a functionally rich and synthetically accessible pharmacophore, has emerged as a cornerstone in contemporary medicinal chemistry. Its derivatives exhibit a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics against a spectrum of challenging diseases. This in-depth technical guide provides a comprehensive exploration of the therapeutic potential of acetohydrazide derivatives for researchers, scientists, and drug development professionals. We will delve into the core chemical attributes, mechanisms of action, and structure-activity relationships that underpin their efficacy in key therapeutic areas, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant applications. This guide is designed to serve as a practical and authoritative resource, integrating established protocols and mechanistic insights to empower the rational design and development of next-generation acetohydrazide-based therapeutics.

The Acetohydrazide Core: A Privileged Scaffold in Medicinal Chemistry

Acetohydrazide derivatives are a class of organic compounds characterized by the presence of a central acetohydrazide moiety (-NHNHCOCH₃). This functional group imparts a unique combination of physicochemical properties, including the ability to form stable hydrazones through reaction with aldehydes and ketones. This synthetic tractability allows for the facile generation of diverse chemical libraries with a wide range of substitutions, enabling extensive exploration of structure-activity relationships (SAR).

The hydrazide-hydrazone linkage (-C(=O)NHN=CH-) is a key structural feature in many biologically active derivatives. The presence of both hydrogen bond donors and acceptors, coupled with the potential for keto-enol tautomerism, facilitates interactions with various biological targets.[1]

Therapeutic Frontiers of Acetohydrazide Derivatives

The versatility of the acetohydrazide scaffold has led to the discovery of derivatives with potent activity across multiple therapeutic domains. The following sections will explore the most prominent of these applications in detail.

Antimicrobial Activity: A Renewed Arsenal Against Infectious Diseases

The rise of multidrug-resistant pathogens presents a critical global health challenge, necessitating the development of novel antimicrobial agents. Acetohydrazide derivatives have demonstrated significant promise in this arena, exhibiting both antibacterial and antifungal properties.[2][3]

Mechanism of Action: A primary mechanism of action for many antimicrobial acetohydrazide derivatives is the inhibition of essential enzymes in microbial metabolic pathways. For instance, in the context of tuberculosis, acetohydrazide derivatives, much like the frontline drug isoniazid, are known to interfere with the biosynthesis of mycolic acids, which are crucial components of the mycobacterial cell wall.[4][5] This disruption leads to a loss of cell wall integrity and subsequent bacterial death.

Structure-Activity Relationship (SAR): The antimicrobial potency of acetohydrazide derivatives is significantly influenced by the nature of the substituents. Studies have shown that the incorporation of electron-withdrawing groups on aromatic rings appended to the hydrazone moiety can enhance antibacterial activity.[6][7] Furthermore, the presence of heterocyclic rings, such as pyridine and thiophene, has been shown to confer broad-spectrum antimicrobial effects.[3] Metal complexes of acetohydrazide derivatives have also been reported to exhibit enhanced antimicrobial activity compared to the parent ligands.[8]

Experimental Protocol: Synthesis of a Representative Antimicrobial Acetohydrazide Derivative

The following protocol outlines a general three-step synthesis for a series of (E)-N'-(substituted-benzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazide derivatives, which have shown notable antibacterial activity.[2]

  • Esterification: Commercially available 2-(2-chloro-4-fluorophenyl)acetic acid is refluxed with ethanol in the presence of a catalytic amount of sulfuric acid to yield ethyl 2-(2-chloro-4-fluorophenyl)acetate.

  • Hydrazinolysis: The resulting ester is then refluxed with hydrazine hydrate in ethanol to produce 2-(2-chloro-4-fluorophenyl)acetohydrazide.

  • Condensation: The acetohydrazide intermediate is subsequently reacted with various substituted benzaldehydes in an appropriate solvent, such as ethanol with a catalytic amount of acetic acid, to yield the final (E)-N'-(substituted-benzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazide derivatives.

Characterization: The synthesized compounds are purified by recrystallization and characterized using techniques such as NMR, mass spectrometry, and infrared spectroscopy to confirm their chemical structure and purity.[2]

Anticancer Activity: Targeting the Hallmarks of Malignancy

The development of effective and selective anticancer agents remains a paramount objective in oncology research. Acetohydrazide derivatives have emerged as a promising class of compounds with the ability to target multiple facets of cancer biology.[9][10]

Mechanism of Action: The anticancer effects of acetohydrazide derivatives are often multifactorial. Key mechanisms include the induction of apoptosis (programmed cell death), inhibition of critical cell signaling pathways, and disruption of the cell cycle.[9] Some derivatives have been shown to inhibit the activity of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial for tumor angiogenesis.[11] Compounds bearing an ortho-hydroxy N-acyl hydrazone moiety have been reported to increase the enzymatic activity of procaspase-3, thereby promoting apoptosis in cancer cells.[12]

Structure-Activity Relationship (SAR): The anticancer potency of these derivatives is highly dependent on their structural features. For instance, in a series of N'-(benzo[d]thiazol-2-yl)acetohydrazide derivatives, the nature and position of substituents on the benzylidene moiety play a crucial role in determining their cytotoxic activity.[9] Similarly, for pyrazolobenzothiazine-based acetohydrazides, specific substitutions have been shown to be more active than the standard chemotherapeutic agent 5-fluorouracil against certain cancer cell lines.[10][13]

Data Presentation: Cytotoxicity of Benzothiazole Acetohydrazide Derivatives

Compound IDSubstitution on Benzylidene MoietyCancer Cell LineIC50 (µM)
4a 4-BrKB (Oral Carcinoma)> 5-FU
4d 2-FKB (Oral Carcinoma)> 5-FU
4e 3,4-(Cl)₂KB (Oral Carcinoma)> 5-FU

Data synthesized from multiple sources indicating superior activity compared to 5-fluorouracil (5-FU).[10][13]

Mandatory Visualization: Apoptosis Induction Pathway

apoptosis_pathway cluster_stimulus External/Internal Stimuli cluster_cell Cancer Cell Acetohydrazide\nDerivative Acetohydrazide Derivative Procaspase-3 Procaspase-3 Acetohydrazide\nDerivative->Procaspase-3 Enhances Activity Caspase-3\n(Active) Caspase-3 (Active) Procaspase-3->Caspase-3\n(Active) Activation Apoptosis Apoptosis Caspase-3\n(Active)->Apoptosis Execution

Caption: Acetohydrazide derivatives can induce apoptosis by enhancing procaspase-3 activity.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Acetohydrazide derivatives have demonstrated significant anti-inflammatory potential, offering a promising avenue for the development of novel anti-inflammatory drugs with potentially improved side-effect profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[14][15]

Mechanism of Action: The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key inflammatory mediators and enzymes. Some derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).[14] The mechanism often involves the modulation of signaling pathways that regulate the expression of inflammatory genes.

Structure-Activity Relationship (SAR): The anti-inflammatory activity of acetohydrazide derivatives is closely linked to their chemical structure. For example, in a series of N-(substituted benzylidene)-2-(N-(4H-1,2,4-triazole-4-yl) benzamido)acetohydrazide derivatives, compounds with 4-chloro, 4-dimethylamino, and 4-nitro substitutions on the benzylidene ring exhibited significant inhibition of carrageenan-induced paw edema.[14]

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This in vivo assay is a standard method for evaluating the anti-inflammatory activity of novel compounds.[15]

  • Animal Model: Wistar rats or Swiss albino mice are typically used.

  • Compound Administration: The test compound or a standard anti-inflammatory drug (e.g., diclofenac sodium) is administered orally or intraperitoneally at a predetermined dose.[16]

  • Induction of Inflammation: After a specific period, a sub-plantar injection of carrageenan (a phlogistic agent) is administered into the hind paw of the animals.

  • Measurement of Edema: The volume of the paw is measured at various time intervals post-carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with that of the control group.

Anticonvulsant Activity: A New Hope for Epilepsy Management

Epilepsy is a chronic neurological disorder characterized by recurrent seizures. While several antiepileptic drugs are available, a significant portion of patients remain refractory to treatment, highlighting the need for novel therapeutic strategies. Acetohydrazide derivatives have shown promise as anticonvulsant agents in various preclinical models.[17][18]

Mechanism of Action: The precise anticonvulsant mechanisms of acetohydrazide derivatives are still under investigation but are thought to involve the modulation of neuronal excitability. Some derivatives may interact with voltage-gated sodium channels or enhance the activity of the inhibitory neurotransmitter GABA.[17]

Structure-Activity Relationship (SAR): The anticonvulsant activity is highly dependent on the specific chemical substitutions. For instance, in a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, those with a 3-(trifluoromethyl)anilide moiety exhibited significant protection in the maximal electroshock (MES) seizure test.[17]

Mandatory Visualization: Experimental Workflow for Anticonvulsant Screening

anticonvulsant_workflow Synthesis &\nCharacterization Synthesis & Characterization Compound\nAdministration Compound Administration Synthesis &\nCharacterization->Compound\nAdministration Animal Model\n(e.g., Mice) Animal Model (e.g., Mice) Animal Model\n(e.g., Mice)->Compound\nAdministration Seizure Induction\n(MES or PTZ) Seizure Induction (MES or PTZ) Compound\nAdministration->Seizure Induction\n(MES or PTZ) Observation of\nSeizure Activity Observation of Seizure Activity Seizure Induction\n(MES or PTZ)->Observation of\nSeizure Activity Data Analysis\n(% Protection) Data Analysis (% Protection) Observation of\nSeizure Activity->Data Analysis\n(% Protection)

Caption: Workflow for preclinical evaluation of anticonvulsant acetohydrazide derivatives.

Future Directions and Conclusion

The extensive body of research on acetohydrazide derivatives unequivocally establishes their significant therapeutic potential across a diverse range of diseases. The synthetic accessibility of the acetohydrazide scaffold, coupled with the ability to fine-tune its pharmacological properties through targeted chemical modifications, makes it an exceptionally attractive platform for drug discovery.

Future research should focus on several key areas:

  • Mechanism of Action Elucidation: Deeper investigation into the specific molecular targets and signaling pathways modulated by these derivatives will enable more rational drug design.

  • Pharmacokinetic and Toxicological Profiling: Comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are crucial to identify candidates with favorable drug-like properties for clinical development.

  • Combinatorial Approaches: Exploring the synergistic effects of acetohydrazide derivatives with existing therapeutic agents could lead to more effective treatment regimens, particularly in complex diseases like cancer and multidrug-resistant infections.

References

  • Synthesis and antimicrobial activity of substituted acetohydrazide deriv
  • benzo[d]thiazol-2-yl)acetohydrazide Derivatives as Potent Anticancer Agents: A Technical Overview. (n.d.). Benchchem.
  • The Therapeutic Significance of Acetohydrazide in Tuberculosis Tre
  • Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. (2023). MDPI.
  • Novel Acetohydrazide Pyrazole Derivatives: Design, Synthesis, Characterization and Antimicrobial Activity. (2019).
  • Therapeutic Potential of Hydrazones as Anti-Inflamm
  • Benzothiazine based acetohydrazides and acetamides as anticancer agents. (n.d.). PubMed.
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initial screening of 2-(4-Ethoxyphenyl)acetohydrazide for bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Initial Bioactivity Screening of 2-(4-Ethoxyphenyl)acetohydrazide

Prepared by: Gemini, Senior Application Scientist

Foreword: The Scientific Imperative for Screening

In the landscape of modern drug discovery, the identification of novel molecular scaffolds with therapeutic potential is paramount. The hydrazide moiety is a "privileged structure," frequently appearing in compounds with a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects.[1][2][3] The compound this compound combines this reactive hydrazide group with an ethoxyphenyl ring, a feature that can modulate lipophilicity and target interaction.

This guide provides a comprehensive, field-proven framework for conducting the initial in-vitro bioactivity screening of this promising, yet uncharacterized, compound. We will move beyond a simple recitation of protocols to explore the causal logic behind experimental design, ensuring that the generated data is robust, reproducible, and provides a clear vector for subsequent investigation. This is not merely a set of experiments; it is a self-validating system for uncovering therapeutic potential.

Part 1: Strategic Framework for Preliminary Bioactivity Assessment

The initial screening process must be both efficient and comprehensive, casting a wide net to detect potential activities without expending excessive resources. Our strategy is therefore structured as a logical, tiered workflow. The primary tier focuses on foundational, high-throughput assays to identify significant biological effects. Positive "hits" from this tier would then justify progression to more complex, mechanism-of-action studies.

The selection of initial assays is predicated on the chemical structure of this compound. The hydrazide core suggests potential antimicrobial and anticancer activities, while the phenolic ether component points towards possible antioxidant effects.

G cluster_0 Rationale for Screening cluster_1 Potential Bioactivities Compound This compound Hydrazide Hydrazide Moiety (-CONHNH2) Compound->Hydrazide Phenyl Ethoxyphenyl Group Compound->Phenyl Antimicrobial Antimicrobial Hydrazide->Antimicrobial Known Activity of Scaffold [26] Anticancer Anticancer Hydrazide->Anticancer Common Target for Derivatives [31] Antioxidant Antioxidant Phenyl->Antioxidant Phenolic Structure Contribution

Caption: Rationale linking the structural motifs of the compound to the selected screening assays.

Our initial screening panel will therefore simultaneously investigate three key areas:

  • Antimicrobial Activity: Against a representative panel of Gram-positive bacteria, Gram-negative bacteria, and fungi.

  • Antioxidant Potential: Quantifying the compound's ability to scavenge free radicals.

  • Cytotoxic Activity: Assessing the effect on cancer cell proliferation and determining selectivity versus non-cancerous cells.

G cluster_tier1 Tier 1: Primary In-Vitro Screening start Compound Synthesis & Purification of This compound stock Prepare Stock Solution (e.g., 10 mM in DMSO) start->stock antimicrobial Antimicrobial Assay (MIC Determination) stock->antimicrobial antioxidant Antioxidant Assay (DPPH Radical Scavenging) stock->antioxidant cytotoxicity Cytotoxicity Assay (MTT on Cancer & Normal Cells) stock->cytotoxicity analysis Data Analysis & Hit Identification antimicrobial->analysis antioxidant->analysis cytotoxicity->analysis report Comprehensive Report & Decision for Tier 2 analysis->report Significant 'Hit'? (e.g., MIC < 32 µg/mL IC50 < 20 µM)

Caption: General workflow for the initial bioactivity screening of a novel compound.

Part 2: Experimental Protocols & Methodologies

The following sections provide detailed, self-validating protocols for the Tier 1 screening assays. Each protocol is designed to be robust and includes the necessary controls for unambiguous data interpretation.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][5]

Principle: A serial dilution of the test compound is prepared in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. After incubation, the wells are observed for turbidity, and the MIC is identified as the lowest concentration of the compound where no growth is visible.[6][7]

Protocol:

  • Microorganism Preparation:

    • Culture representative strains overnight: Gram-positive (Staphylococcus aureus ATCC 29213), Gram-negative (Escherichia coli ATCC 25922), and yeast (Candida albicans ATCC 90028).

    • Harvest the microbial cells and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[7]

    • Dilute this standardized suspension 1:100 in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast) to obtain the final inoculum of ~1 x 10⁶ CFU/mL.

  • Plate Preparation:

    • Dispense 100 µL of the appropriate sterile broth into all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution (e.g., at 256 µg/mL in broth with 2% DMSO) to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the 10th column. Discard 100 µL from the 10th column. This creates a concentration gradient (e.g., 128, 64, 32, ... , 0.25 µg/mL).

  • Controls (Critical for Validation):

    • Column 11 (Vehicle Control): Add 10 µL of the final inoculum to wells containing broth and the highest concentration of DMSO used in the dilutions. This ensures the solvent has no antimicrobial effect.

    • Column 12 (Positive Growth Control): Add 10 µL of the final inoculum to wells containing only broth. This confirms the viability and growth of the microorganism.

    • Sterility Control: A well containing only un-inoculated broth.

  • Inoculation and Incubation:

    • Add 10 µL of the final microbial inoculum to each well from columns 1 through 11.

    • Seal the plate and incubate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.

  • Data Interpretation:

    • The MIC is the lowest concentration of this compound at which there is no visible turbidity (growth).

    • (Optional) Add a viability indicator like Resazurin to aid in visual determination.

Data Presentation:

MicroorganismStrainCompound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Fluconazole MIC (µg/mL)
Gram-positiveS. aureus[Hypothetical Value, e.g., 16]0.5N/A
Gram-negativeE. coli[Hypothetical Value, e.g., 64]0.25N/A
YeastC. albicans[Hypothetical Value, e.g., >128]N/A1
Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is a rapid and simple method to evaluate the ability of a compound to act as a free radical scavenger or hydrogen donor.[8][9]

Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical with a deep violet color, showing a strong absorbance maximum around 517 nm. When DPPH accepts an electron or hydrogen radical from an antioxidant compound, it becomes decolorized. The reduction in absorbance is proportional to the antioxidant capacity of the compound.[8]

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM DPPH solution in methanol. This solution should be freshly made and protected from light.

    • Prepare a stock solution of the test compound in methanol (e.g., 1 mg/mL). Create serial dilutions to obtain a range of concentrations.

    • Prepare a similar range of concentrations for a positive control, such as Ascorbic Acid or Trolox.[10]

  • Assay Procedure (in a 96-well plate):

    • Add 100 µL of the methanolic DPPH solution to each well.

    • Add 100 µL of the test compound dilutions to the respective wells.

    • Controls:

      • Blank: 100 µL of methanol + 100 µL of DPPH solution (represents 0% scavenging).

      • Positive Control: 100 µL of Ascorbic Acid dilutions + 100 µL of DPPH solution.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at 517 nm using a microplate reader.[9]

  • Calculation:

    • Calculate the percentage of radical scavenging activity (% RSA) using the formula: % RSA = [(Abs_blank - Abs_sample) / Abs_blank] * 100

    • Plot the % RSA against the compound concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) using non-linear regression analysis.

Data Presentation:

CompoundIC₅₀ (µM)
This compound[Hypothetical Value, e.g., 45.2]
Ascorbic Acid (Positive Control)[Hypothetical Value, e.g., 8.7]
Cytotoxicity: MTT Cell Viability Assay

The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12][13]

Principle: In viable, metabolically active cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. The crystals are then dissolved, and the absorbance is read.[11]

cluster_workflow MTT Assay Workflow seed 1. Seed Cells in 96-well plate (24h incubation) treat 2. Treat with Compound (Serial Dilutions) (48-72h incubation) seed->treat mtt 3. Add MTT Reagent (2-4h incubation) treat->mtt solubilize 4. Solubilize Formazan (e.g., with DMSO) mtt->solubilize read 5. Read Absorbance (~570 nm) solubilize->read analyze 6. Calculate % Viability and IC50 read->analyze

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Culture and Seeding:

    • Culture a human cancer cell line (e.g., HeLa - cervical cancer) and a non-cancerous human cell line (e.g., HEK-293 - embryonic kidney) in appropriate media (e.g., DMEM with 10% FBS).

    • Trypsinize and count the cells. Seed them into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.

    • Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell adhesion.[11]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM).

    • Controls:

      • Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the test wells. This represents 100% viability.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

      • Media Blank: Wells with medium but no cells, to measure background absorbance.

    • Incubate the plate for an additional 48 or 72 hours.

  • MTT Addition and Solubilization:

    • Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[14]

    • Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

    • Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm (with a reference wavelength of 630 nm if desired).

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting cell viability against the log of the compound concentration.

    • Calculate the Selectivity Index (SI) as: SI = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells). A higher SI value indicates greater selectivity for cancer cells.

Data Presentation:

Cell LineTypeCompound IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
HeLaCervical Cancer[Hypothetical Value, e.g., 15.8]0.8
HEK-293Normal Kidney[Hypothetical Value, e.g., 85.3]5.2
Selectivity Index (SI) 5.4 6.5

Part 3: Conclusion and Path Forward

This technical guide outlines a robust, logical, and efficient strategy for the initial bioactivity screening of this compound. By employing these validated in-vitro assays, researchers can generate a foundational dataset that clearly indicates whether the compound possesses significant antimicrobial, antioxidant, or selective cytotoxic properties.

The interpretation of this primary data is crucial. A "hit" is generally considered a compound exhibiting potent activity (e.g., MIC < 32 µg/mL or IC₅₀ < 20 µM) in one or more assays. For cytotoxicity, a high Selectivity Index (SI > 2) is desirable, as it suggests the compound is preferentially toxic to cancer cells over normal cells.[15]

Positive results from this Tier 1 screening would provide a strong rationale for advancing this compound to a second tier of investigation. This could include broader screening against panels of resistant microbes or different cancer cell lines, as well as initial mechanism-of-action studies, such as in-vitro anti-inflammatory assays (e.g., inhibition of albumin denaturation[16][17]) or specific enzyme inhibition assays. This structured approach ensures that research efforts are focused on compounds with the highest probability of becoming successful therapeutic leads.

References

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  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. Available at: [Link]

  • CLYTE Technologies. (2024). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]

  • Sachett, A., Gallas-Lopes, M., Conterato, G. M. M., Herrmann, A. P., & Piato, A. (2021). Antioxidant activity by DPPH assay: in vitro protocol. ResearchGate. Available at: [Link]

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  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

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  • Al-Samydai, A., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. ResearchGate. Available at: [Link]

  • Phanse, M. A., et al. (2012). In-vivo and in-vitro screening of medicinal plants for their anti-inflammatory activity: an overview. Journal of Applied Pharmaceutical Science. Available at: [Link]

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  • Reyes-Jurado, F., et al. (2023). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. MDPI. Available at: [Link]

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  • Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food Chemistry. Available at: [Link]

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  • Newman, D. J., & Cragg, G. M. (2017). Screening and identification of novel biologically active natural compounds. Expert Opinion on Drug Discovery. Available at: [Link]

  • Kennedy, D. C., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link]

  • Deo, P., et al. (2022). Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora. PubMed Central. Available at: [Link]

  • Yasmeen, F., et al. (2024). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Phenoxyalkylhydrazide Benzoxazole Derivatives as Quorum Sensing Inhibitors with Strong Antibiofilm Effect. Journal of Medicinal Chemistry. Available at: [Link]

  • Mateev, E., et al. (2025). Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. Research Square. Available at: [Link]

  • ResearchGate. (n.d.). 2-(4-Meth-oxy-phen-oxy)acetohydrazide. Available at: [Link]

  • Amir, M., et al. (2016). Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica. European Journal of Medicinal Chemistry. Available at: [Link]

  • Wujec, M., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. MDPI. Available at: [Link]

  • PubChem. (n.d.). 2-(4-Ethoxyanilino)acetohydrazide. Available at: [Link]

  • Silas, C. U., et al. (2025). Synthesis, Characterization, and Antimicrobial Activities of (E)-2-(2-aminothiazol-4-yl)-N'-(2-nitrobenzylidene)acetohydrazide Ligand and Its Co(II) Complex. Journal of Materials Science Research and Reviews. Available at: [Link]

  • El-Sawy, E. R., et al. (2017). SYNTHESIS AND ANTIOXIDANT ACTIVITY OF SOME DERIVATIVES OF 2-(2-OXO-4-PHENYL-2H-CHROMEN-7-YLOXY) ACETO-HYDRAZIDE. ResearchGate. Available at: [Link]

  • Parveen, H., et al. (2021). Synthesis, Bioactivity Assessment, and Molecular Docking of Non-sulfonamide Benzimidazole-Derived N-Acylhydrazone Scaffolds as Carbonic Anhydrase-II Inhibitors. PubMed Central. Available at: [Link]

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Methodological & Application

Application Note & Protocol: A Strategic Approach to the Synthesis of Novel Hydrazones via 2-(4-Ethoxyphenyl)acetohydrazide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Potential of the Hydrazone Scaffold

The hydrazone moiety (R¹R²C=N-NH₂), a structurally versatile class of organic compounds, continues to be a cornerstone in modern medicinal chemistry and drug development.[1][2] Formed through the condensation of hydrazines with aldehydes or ketones, these compounds possess a characteristic azomethine group (-NHN=CH-) that imparts a wide spectrum of pharmacological activities.[3][4] The literature is replete with examples of hydrazone derivatives exhibiting potent antibacterial, antifungal, anticonvulsant, anti-inflammatory, and anticancer properties.[2][3][5]

A key advantage of the hydrazone linkage is its susceptibility to hydrolysis under specific pH conditions. This property is ingeniously exploited in advanced drug delivery systems, where hydrazones act as pH-sensitive linkers to conjugate drugs to targeting molecules like antibodies.[1][6] The bond remains stable at the physiological pH of blood but cleaves in the acidic microenvironments of tumor tissues or cellular lysosomes, ensuring site-specific drug release and minimizing off-target toxicity.[1][2][6]

This guide provides a comprehensive protocol for the synthesis of novel hydrazones using 2-(4-Ethoxyphenyl)acetohydrazide as a key building block. The ethoxyphenyl group offers a lipophilic domain that can be crucial for membrane permeability, while the acetohydrazide provides the reactive site for derivatization. By reacting this precursor with a diverse library of substituted aldehydes and ketones, researchers can generate novel chemical entities for high-throughput screening and lead optimization.

The Chemistry: Mechanism of Hydrazone Formation

The synthesis of hydrazones is a classic example of a nucleophilic addition-elimination reaction, also known as a condensation reaction.[7][8] The process is typically catalyzed by a small amount of acid, which plays a dual, critical role.

Pillars of the Mechanism:

  • Carbonyl Activation: The reaction initiates with the protonation of the carbonyl oxygen of the aldehyde or ketone by the acid catalyst. This step significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.[7][9]

  • Nucleophilic Attack: The terminal nitrogen atom of the this compound, possessing a lone pair of electrons, acts as the nucleophile. It attacks the now-activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[7]

  • Proton Transfer & Dehydration: A proton transfer occurs from the attacking nitrogen to the oxygen atom, forming a carbinolamine intermediate. Subsequent protonation of the hydroxyl group makes it a good leaving group (water).

  • Elimination: The lone pair on the second nitrogen atom facilitates the elimination of a water molecule, resulting in the formation of a stable carbon-nitrogen double bond (C=N), the defining feature of the hydrazone product.[9]

The optimal pH for this reaction is mildly acidic (typically pH 4-5).[7][9] This is a crucial parameter; sufficient acid is required to protonate the carbonyl group, but excessive acidity will protonate the nucleophilic hydrazine, rendering it inactive and halting the reaction.[7]

Hydrazone_Mechanism Fig. 1: General Mechanism of Acid-Catalyzed Hydrazone Formation cluster_reactants Reactants Carbonyl Aldehyde/Ketone (R-C(=O)-R') Activated_Carbonyl Protonated Carbonyl (Activated Electrophile) Carbonyl->Activated_Carbonyl 1. Protonation Hydrazide This compound Tetrahedral_Intermediate Tetrahedral Intermediate Hydrazide->Tetrahedral_Intermediate H_plus H⁺ (Catalyst) Activated_Carbonyl->Tetrahedral_Intermediate 2. Nucleophilic Attack Carbinolamine Carbinolamine Tetrahedral_Intermediate->Carbinolamine 3. Proton Transfer Final_Product Novel Hydrazone + H₂O Carbinolamine->Final_Product 4. Dehydration (-H₂O)

Caption: Fig. 1: General Mechanism of Acid-Catalyzed Hydrazone Formation

Detailed Synthesis Protocol

This protocol outlines a general procedure. Researchers should note that optimal reaction times and purification methods may vary depending on the specific aldehyde or ketone used.

Materials & Equipment

Reagents:

  • This compound (Starting Material)

  • Substituted Aldehyde or Ketone (e.g., benzaldehyde, salicylaldehyde, acetophenone derivatives)

  • Absolute Ethanol (or Methanol) (Solvent)

  • Glacial Acetic Acid (Catalyst)

  • Ethyl Acetate (for TLC)

  • Hexane (for TLC)

  • Distilled Water

Equipment:

  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Magnetic stirrer with hot plate

  • Beakers and Erlenmeyer flasks

  • Measuring cylinders and pipettes

  • Büchner funnel and filter paper

  • Thin-Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp for TLC visualization

  • Melting point apparatus

  • Rotary evaporator (optional)

Step-by-Step Synthesis Workflow

Synthesis_Workflow Fig. 2: Experimental Workflow for Hydrazone Synthesis start Start step1 1. Dissolve Hydrazide Dissolve this compound in ethanol in a round-bottom flask. start->step1 step2 2. Add Carbonyl Add equimolar amount of the selected aldehyde or ketone. step1->step2 step3 3. Catalyze Add 2-3 drops of glacial acetic acid. step2->step3 step4 4. Reflux Heat the mixture to reflux (approx. 80°C) for 2-4 hours. step3->step4 step5 5. Monitor Reaction Check reaction progress using TLC. (e.g., 7:3 Hexane:EtOAc) step4->step5 step5->step4 Reaction Incomplete step6 6. Isolate Product Cool mixture to room temperature. Filter the resulting precipitate. step5->step6 Reaction Complete step7 7. Purify Wash the solid with cold ethanol. Recrystallize if necessary. step6->step7 step8 8. Characterize Dry the final product and analyze via MP, FT-IR, NMR, and MS. step7->step8 end_node End step8->end_node

Caption: Fig. 2: Experimental Workflow for Hydrazone Synthesis

Procedure:

  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of warm absolute ethanol (approx. 20-30 mL). Stir using a magnetic stir bar until fully dissolved.

  • Addition of Carbonyl Compound: To this solution, add 1.0 equivalent of the chosen substituted aldehyde or ketone. If the carbonyl compound is a solid, dissolve it in a small amount of ethanol before adding.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture. This is typically sufficient to achieve the optimal acidic pH for catalysis.

  • Reaction Under Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (the boiling point of ethanol, ~78-80°C) using a heating mantle or water bath. Allow the reaction to proceed for 2-4 hours.

  • Monitoring Progress: Periodically (e.g., every 30-60 minutes), monitor the reaction's progress using Thin-Layer Chromatography (TLC). Spot the starting material and the reaction mixture on a TLC plate and elute with a suitable solvent system (e.g., 7:3 Hexane:Ethyl Acetate). The reaction is complete when the spot corresponding to the starting hydrazide has disappeared, and a new, distinct product spot is observed.[10]

  • Isolation: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. Often, the product will precipitate out of the solution upon cooling. The process can be aided by placing the flask in an ice bath for 20-30 minutes.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials or impurities. For higher purity, the crude product can be recrystallized from a suitable solvent like ethanol.

  • Drying: Dry the purified product in a vacuum oven or air-dry to a constant weight. Record the final yield.

Structural Characterization: Validating the Novel Compound

Thorough characterization is essential to confirm the identity and purity of the newly synthesized hydrazone.[4][11] The following techniques are standard practice.

Technique Purpose Expected Observations for a Novel Hydrazone
Melting Point (MP) Assess purity.A sharp and specific melting point range indicates a pure compound.
FT-IR Spectroscopy Identify functional groups.Disappearance of the C=O stretch from the hydrazide (around 1660 cm⁻¹). Appearance of a C=N (imine) stretch (around 1620-1575 cm⁻¹). Persistence of the N-H stretch (around 3300-3200 cm⁻¹).[12][13]
¹H NMR Spectroscopy Determine the proton framework.A characteristic singlet for the azomethine proton (-N=CH-) typically appears in the δ 8.0-8.5 ppm region. Signals corresponding to the ethoxyphenyl group and the new aromatic/aliphatic protons from the aldehyde/ketone will be present.[13]
¹³C NMR Spectroscopy Identify unique carbon atoms.A signal for the C=N carbon will be present (typically δ 140-160 ppm). Signals for all other carbons in the molecule should be accounted for.[11]
Mass Spectrometry (MS) Determine molecular weight.The molecular ion peak (M⁺) should correspond to the calculated molecular weight of the target hydrazone.[4]

Critical Safety Considerations

Adherence to safety protocols is paramount during chemical synthesis.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[14]

  • Ventilation: All steps of the protocol should be performed in a well-ventilated chemical fume hood to avoid inhalation of solvent vapors and potentially hazardous reagents.

  • Reagent Handling:

    • Hydrazine Derivatives: Can be toxic and should be handled with care. Avoid skin contact and inhalation.[15]

    • Aldehydes: Many aldehydes are irritants to the skin, eyes, and respiratory tract.[14]

    • Solvents: Ethanol and methanol are flammable. Keep away from open flames and spark sources.

  • Waste Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines. Do not pour organic solvents or reagents down the drain.

Conclusion and Future Outlook

The protocol described herein provides a robust and reliable method for synthesizing a library of novel hydrazones from this compound. The simplicity of the reaction, coupled with the commercial availability of a vast array of aldehydes and ketones, makes this an attractive strategy for generating chemical diversity.

The synthesized compounds represent valuable candidates for biological screening. Their potential as anticancer, antimicrobial, or anti-inflammatory agents should be systematically evaluated through in vitro and in vivo assays.[3] Furthermore, the inherent pH-sensitivity of the hydrazone linkage makes these molecules promising for developing next-generation targeted drug delivery systems.[6]

References

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  • Chemistry LibreTexts. (2024). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link]

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  • Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF HYDRAZONES DERIVED FROM 2, 4-DINITROPHENYLHYDRAZINE. Retrieved from [Link]

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  • YouTube. (2020). Condensation reactions of aldehydes and Ketones with phenylhydrazine and 2,4-DNP. Retrieved from [Link]

  • Thinkswap. (n.d.). Aldehydes & Ketones: Reaction with 2,4- dinitrophenylhydrazine, Fehling's and Tollen's reagent tests and iodoform test. Retrieved from [Link]

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Evaluating the Anticancer Properties of 2-(4-Ethoxyphenyl)acetohydrazide Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Potential of Hydrazide Scaffolds in Oncology

The quest for novel anticancer agents with improved efficacy and reduced side effects is a continuous endeavor in medicinal chemistry. Among the myriad of heterocyclic compounds, the hydrazide-hydrazone scaffold has garnered significant attention for its broad spectrum of pharmacological activities, including anticancer properties.[1] These molecules are recognized for their ability to interact with various biological targets, often inducing cell cycle arrest and apoptosis in cancer cells.[2][3][4] The 2-(4-ethoxyphenyl)acetohydrazide core represents a promising starting point for the development of new anticancer drug candidates. The ethoxy group can modulate the lipophilicity of the molecule, potentially enhancing its cellular uptake and interaction with intracellular targets.[1] This guide provides a comprehensive framework for the synthesis and in vitro evaluation of novel derivatives of this compound, offering detailed protocols and the scientific rationale behind the experimental design.

Part 1: Synthesis of a Representative this compound Derivative

A common and effective method for synthesizing acetohydrazides is through the hydrazinolysis of the corresponding ester.[5][6][7] This two-step process provides a straightforward route to obtaining the desired hydrazide intermediate, which can then be further modified to create a library of derivatives.

Workflow for Synthesis

Synthesis_Workflow Start 4-Ethoxyphenol Step1 Esterification with Ethyl Chloroacetate (Base, Solvent) Start->Step1 Intermediate Ethyl 2-(4-ethoxyphenyl)acetate Step1->Intermediate Step2 Hydrazinolysis with Hydrazine Hydrate (Ethanol, Reflux) Intermediate->Step2 Product This compound Step2->Product

Caption: Synthetic route to this compound.

Detailed Protocol for Synthesis of this compound

Step 1: Synthesis of Ethyl 2-(4-ethoxyphenyl)acetate

  • Reaction Setup: To a solution of 4-ethoxyphenol (1 eq.) in a suitable solvent such as acetone or DMF, add a base like anhydrous potassium carbonate (1.5 eq.).

  • Addition of Reagent: To this stirring suspension, add ethyl chloroacetate (1.2 eq.) dropwise at room temperature.

  • Reaction Progression: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic base. Remove the solvent under reduced pressure. Dissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ethyl 2-(4-ethoxyphenyl)acetate.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound

  • Reaction Setup: Dissolve the synthesized ethyl 2-(4-ethoxyphenyl)acetate (1 eq.) in ethanol.

  • Addition of Hydrazine: Add hydrazine hydrate (3-5 eq.) to the solution.

  • Reaction Progression: Reflux the reaction mixture for several hours, monitoring the disappearance of the starting ester by TLC.[7]

  • Product Isolation: Upon completion, cool the reaction mixture. The product, this compound, will often precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol.[6][7]

Part 2: In Vitro Evaluation of Anticancer Properties

A critical step in the development of new anticancer agents is the in vitro screening of their cytotoxic effects against various cancer cell lines.[8][9][10][11][12] This section outlines the protocols for assessing cell viability and the induction of apoptosis.

Experimental Workflow for In Vitro Screening

In_Vitro_Screening_Workflow cluster_viability Cytotoxicity Assessment cluster_apoptosis Mechanism of Action Cell_Culture Cancer Cell Lines (e.g., MCF-7, A549) Treatment Treat with this compound Derivatives (Dose-response) Cell_Culture->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay Apoptosis_Induction Treat cells with IC50 concentration Treatment->Apoptosis_Induction Data_Analysis_MTT Measure Absorbance Calculate IC50 MTT_Assay->Data_Analysis_MTT Flow_Cytometry Annexin V/PI Staining & Flow Cytometry Apoptosis_Induction->Flow_Cytometry Western_Blot Western Blot for Apoptotic Markers Apoptosis_Induction->Western_Blot Data_Analysis_Apoptosis Quantify Apoptotic Cells Analyze Protein Expression Flow_Cytometry->Data_Analysis_Apoptosis Western_Blot->Data_Analysis_Apoptosis

Caption: Workflow for in vitro anticancer evaluation.

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[13][14][15] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[13][14]

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound derivatives (stock solutions in DMSO)

  • MTT solution (5 mg/mL in PBS)[14]

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours to allow for attachment.[16]

  • Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[17]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[14][16]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.[14][16]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation:

CompoundCancer Cell LineIC50 (µM)
Derivative 1MCF-7Value
Derivative 1A549Value
Doxorubicin (Control)MCF-7Value
Doxorubicin (Control)A549Value
Protocol 2: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay is used to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.[18][19] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[18][19][20] Propidium iodide (PI) is a nuclear stain that is excluded by viable cells and is used to identify cells that have lost membrane integrity.[20][21]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X Binding Buffer

  • Treated and untreated cells

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the IC50 concentration of the this compound derivative for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with cold PBS.[18][19]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 × 10^6 cells/mL.[21]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[21]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[21]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[21][22]

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

Protocol 3: Western Blotting for Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic cascade.[23][24][25][26] Key markers include the cleavage of caspases (e.g., Caspase-3, Caspase-9) and PARP (Poly (ADP-ribose) polymerase).[23][26][27]

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, and anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Lyse treated and untreated cells with RIPA buffer. Quantify the protein concentration using a BCA assay.

  • SDS-PAGE: Denature protein lysates and separate them by size on an SDS-PAGE gel.

  • Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[23]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Part 3: Postulated Mechanism of Action

Hydrazide-hydrazone derivatives have been reported to induce apoptosis through various mechanisms.[28] A plausible mechanism for this compound derivatives could involve the intrinsic (mitochondrial) pathway of apoptosis.

Hypothesized Apoptotic Pathway

Apoptosis_Pathway Compound This compound Derivative Bcl2_Family Modulation of Bcl-2 Family Proteins (↓Bcl-2, ↑Bax) Compound->Bcl2_Family Mitochondria Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bcl2_Family->Mitochondria Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_9 Activation of Caspase-9 Apoptosome->Caspase_9 Caspase_3 Activation of Caspase-3 Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Hypothesized intrinsic apoptotic pathway.

The derivative may modulate the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[27] This shift in the Bax/Bcl-2 ratio can lead to mitochondrial outer membrane permeabilization and the release of cytochrome c into the cytosol.[24] Cytochrome c then complexes with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9.[27] Activated caspase-9, in turn, cleaves and activates the executioner caspase, caspase-3, leading to the cleavage of cellular substrates like PARP and ultimately, apoptotic cell death.[25][27]

Conclusion

The this compound scaffold holds considerable promise for the development of novel anticancer agents. The protocols outlined in this guide provide a robust framework for the synthesis and systematic in vitro evaluation of its derivatives. By employing these standardized assays, researchers can effectively assess the cytotoxic and pro-apoptotic potential of new chemical entities, paving the way for further preclinical and clinical development.

References

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Application Notes and Protocols for the Development of Novel Therapeutic Agents from 2-(4-Ethoxyphenyl)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the 2-(4-Ethoxyphenyl)acetohydrazide Scaffold

In the landscape of medicinal chemistry, the hydrazide functional group is a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a wide array of pharmacological activities, leading to clinically significant drugs such as the antitubercular agent isoniazid and various antidepressants.[1] The this compound scaffold, which combines a phenoxy ring with an acetohydrazide moiety, presents a promising starting point for the discovery of new drugs with potential applications in antimicrobial, anti-inflammatory, and anticancer therapies.[2] The ethoxy group at the para-position of the phenyl ring can influence the molecule's lipophilicity, which may enhance its ability to cross biological membranes and interact with therapeutic targets.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing this compound as a versatile building block for new therapeutic agents. It outlines detailed protocols for the synthesis of derivatives, in vitro and in vivo screening methodologies, and preliminary ADMET profiling. The causality behind experimental choices is explained to provide a deeper understanding of the drug discovery process.

Part 1: Synthesis of this compound and its Derivatives

The synthesis of this compound is a straightforward two-step process, beginning with the readily available 4-ethoxyphenol. The subsequent derivatization into hydrazide-hydrazones is a common strategy to expand the chemical diversity and biological activity of the core scaffold.

Protocol 1: Synthesis of this compound

This protocol details the synthesis of the core compound through esterification followed by hydrazinolysis.

Step 1: Synthesis of Ethyl 2-(4-ethoxyphenyl)acetate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-ethoxyphenol (1 equivalent) in anhydrous acetone.

  • Addition of Reagents: Add anhydrous potassium carbonate (1.5 equivalents) to the solution, followed by the dropwise addition of ethyl chloroacetate (1.2 equivalents).

  • Reaction Conditions: Reflux the reaction mixture for 8-10 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, filter the reaction mixture to remove potassium carbonate. Evaporate the solvent under reduced pressure to obtain the crude ester.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to yield pure ethyl 2-(4-ethoxyphenyl)acetate.

Step 2: Synthesis of this compound

  • Reaction Setup: Dissolve the synthesized ethyl 2-(4-ethoxyphenyl)acetate (1 equivalent) in ethanol in a round-bottom flask.

  • Addition of Hydrazine Hydrate: Add hydrazine hydrate (80% solution, 3 equivalents) to the solution.

  • Reaction Conditions: Reflux the mixture for 6-8 hours. Monitor the reaction by TLC until the starting ester is consumed.

  • Product Isolation: Cool the reaction mixture to room temperature. The product, this compound, will often precipitate out of the solution. If not, reduce the solvent volume under vacuum to induce crystallization.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. Recrystallization from ethanol can be performed for further purification if necessary.

Protocol 2: Synthesis of this compound-Hydrazone Derivatives

Hydrazide-hydrazones are readily synthesized by the condensation of the parent hydrazide with various aldehydes or ketones.[3][4]

  • Reaction Setup: Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol in a round-bottom flask.

  • Addition of Carbonyl Compound: Add the desired aromatic or heterocyclic aldehyde/ketone (1 equivalent) to the solution. A few drops of glacial acetic acid can be added as a catalyst.

  • Reaction Conditions: Reflux the reaction mixture for 2-4 hours. Monitor the reaction by TLC.

  • Product Isolation: Upon completion, cool the reaction mixture. The hydrazone derivative usually precipitates.

  • Purification: Collect the solid product by filtration, wash with the reaction solvent, and dry. Recrystallization from an appropriate solvent (e.g., ethanol, DMF/water) will yield the pure hydrazone derivative.

Caption: Workflow for the synthesis of this compound and its hydrazone derivatives.

Part 2: In Vitro Screening for Therapeutic Potential

Based on the known biological activities of phenoxyacetohydrazide and hydrazone derivatives, the newly synthesized compounds should be screened for their antimicrobial, anti-inflammatory, and anticancer properties.

Protocol 3: Antimicrobial Activity Screening

The minimum inhibitory concentration (MIC) is a key parameter to determine the antimicrobial potency of the synthesized compounds.[5]

Materials:

  • Bacterial strains: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative).

  • Fungal strains: Candida albicans, Aspergillus niger.

  • Mueller-Hinton Broth (for bacteria), Sabouraud Dextrose Broth (for fungi).

  • 96-well microtiter plates.

  • Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

  • Resazurin solution (viability indicator).

Procedure:

  • Compound Preparation: Prepare stock solutions of the test compounds in DMSO.

  • Inoculum Preparation: Prepare a standardized suspension of the microbial strains.

  • Serial Dilution: In a 96-well plate, perform serial two-fold dilutions of the test compounds in the appropriate broth to achieve a range of concentrations.

  • Inoculation: Add the microbial suspension to each well. Include positive (microbes + broth) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth. This can be confirmed by adding a resazurin solution; a color change from blue to pink indicates viable cells.

Compound S. aureus MIC (µg/mL) E. coli MIC (µg/mL) C. albicans MIC (µg/mL) A. niger MIC (µg/mL)
Compound X
Compound Y
CiprofloxacinN/AN/A
FluconazoleN/AN/A
Protocol 4: In Vitro Anticancer Activity Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer agents.[6][7][8]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS.

  • 96-well cell culture plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • DMSO.

  • Standard anticancer drug (e.g., Doxorubicin).

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds for 48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve.

Compound MCF-7 IC50 (µM) A549 IC50 (µM)
Compound X
Compound Y
Doxorubicin
Protocol 5: In Vitro Anti-inflammatory Activity (Protein Denaturation Assay)

Inhibition of protein denaturation is a well-documented cause of anti-inflammatory activity.[9]

Materials:

  • Bovine Serum Albumin (BSA).

  • Phosphate Buffered Saline (PBS).

  • Standard anti-inflammatory drug (e.g., Diclofenac sodium).

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations, BSA solution, and PBS.

  • Incubation: Incubate the mixture at 37°C for 20 minutes.

  • Denaturation: Induce denaturation by heating at 72°C for 5 minutes.

  • Absorbance Measurement: Cool the solution and measure the turbidity at 660 nm.

  • Calculation: Calculate the percentage inhibition of protein denaturation.

Part 3: In Vivo Validation of Biological Activity

Compounds showing promising in vitro activity should be further evaluated in animal models to assess their in vivo efficacy.

Protocol 6: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model)

This is a widely used and reliable model for screening acute anti-inflammatory activity.[10][11][12][13][14]

Animals:

  • Wistar rats or Swiss albino mice.

Procedure:

  • Animal Grouping: Divide the animals into groups: control (vehicle), standard (e.g., Diclofenac sodium), and test groups (different doses of the synthesized compound).

  • Drug Administration: Administer the test compounds and the standard drug orally or intraperitoneally.

  • Induction of Edema: After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume at 0, 1, 2, 3, and 4 hours after the carrageenan injection using a plethysmometer.

  • Calculation: Calculate the percentage inhibition of edema for each group compared to the control group.

InVivo_Workflow A Promising compound from in vitro anti-inflammatory assay B Animal Grouping (Control, Standard, Test) A->B C Drug Administration B->C D Induction of Paw Edema (Carrageenan Injection) C->D E Measurement of Paw Volume (0, 1, 2, 3, 4 hours) D->E F Calculation of % Edema Inhibition E->F

Caption: Workflow for in vivo anti-inflammatory activity assessment.

Part 4: Preliminary ADMET Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to minimize late-stage drug attrition.[15]

Protocol 7: In Silico ADMET Prediction

Various computational tools can predict the ADMET properties of the synthesized compounds based on their chemical structures.

Procedure:

  • Structure Input: Input the chemical structures of the compounds into ADMET prediction software (e.g., SwissADME, admetSAR).

  • Property Prediction: Predict key parameters such as:

    • Absorption: Lipophilicity (LogP), water solubility, Caco-2 permeability, human intestinal absorption.

    • Distribution: Blood-brain barrier permeability, plasma protein binding.

    • Metabolism: Cytochrome P450 (CYP) inhibition.

    • Excretion: Renal organic cation transporter 2 (OCT2) inhibition.

    • Toxicity: Ames test for mutagenicity, hERG inhibition (cardiotoxicity).

  • Analysis: Analyze the predicted data to identify compounds with favorable drug-like properties.

Parameter Compound X Compound Y Acceptable Range
LogP< 5
Water SolubilityHigh
BBB Permeability+/-
CYP2D6 InhibitionNo
hERG InhibitionNo
Ames ToxicityNo

Conclusion

This compound is a valuable scaffold for the development of new therapeutic agents. By systematically synthesizing its derivatives and evaluating them through a cascade of in vitro and in vivo assays, researchers can identify promising lead compounds for further optimization. The integration of early ADMET profiling will aid in selecting candidates with a higher probability of success in clinical development. The protocols and guidelines presented here provide a robust framework for initiating and advancing drug discovery programs based on this versatile chemical entity.

References

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analytical techniques for characterizing 2-(4-Ethoxyphenyl)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Comprehensive Characterization of 2-(4-Ethoxyphenyl)acetohydrazide

Abstract

This technical guide provides a comprehensive suite of analytical methodologies for the definitive characterization of this compound, a key intermediate in the synthesis of various heterocyclic compounds with potential pharmacological applications.[1][2] The protocols detailed herein are designed for researchers, quality control analysts, and drug development professionals, ensuring the unambiguous confirmation of molecular structure, purity, and key physicochemical properties. This document moves beyond rote procedural lists, offering causal explanations for experimental choices to empower the scientist with a deep, adaptable understanding of the analytical workflow. Methodologies covered include High-Performance Liquid Chromatography (HPLC) for purity assessment, Mass Spectrometry (MS) for molecular weight verification, Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for structural elucidation, and Thermal Analysis (DSC/TGA) for stability profiling.

Introduction: The Scientific Imperative for Rigorous Characterization

This compound is a versatile chemical building block belonging to the hydrazide class of organic compounds. Hydrazides and their derivatives, hydrazones, are a cornerstone in medicinal chemistry, forming the backbone of compounds with a wide array of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][3] The efficacy and safety of any potential therapeutic agent derived from this intermediate are directly contingent on its initial purity and structural integrity.

Therefore, a multi-faceted analytical approach is not merely a procedural formality but a scientific necessity. It establishes a baseline of quality and provides the foundational data package required for regulatory submission and further development. This guide presents an integrated workflow, demonstrating how data from orthogonal techniques are synergistically employed to construct an unassailable profile of the target molecule.

Integrated Analytical Workflow

The characterization of a novel or synthesized compound like this compound should follow a logical progression. The initial steps focus on confirming the primary structure and purity, followed by an in-depth analysis of its physical and structural properties.

G cluster_0 Phase 1: Identity & Purity cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Physicochemical Properties HPLC HPLC (Purity & Quantification) MS Mass Spectrometry (Molecular Weight) HPLC->MS LC-MS NMR NMR (1H & 13C) (Atomic Connectivity) HPLC->NMR MS->NMR FTIR FTIR Spectroscopy (Functional Groups) FTIR->NMR Thermal Thermal Analysis (Melting Point, Stability) NMR->Thermal XRay X-ray Crystallography (Solid-State Structure) NMR->XRay Final Characterized Compound Profile Thermal->Final XRay->Final Synthesis Synthesized Compound Synthesis->HPLC Synthesis->FTIR

Caption: Integrated workflow for the characterization of this compound.

Chromatographic Analysis for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of pharmaceutical compounds. By separating the analyte from impurities, it allows for precise quantification. A reverse-phase method is most appropriate for a molecule of this polarity.

3.1. Causality Behind Method Selection

  • Reverse-Phase (RP-HPLC): this compound possesses both polar (hydrazide) and non-polar (ethoxyphenyl) moieties, making it ideally suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase.

  • UV Detection: The presence of the aromatic phenyl ring provides strong chromophores, enabling sensitive detection using a UV-Vis spectrophotometer, typically around 254 nm.

  • Gradient Elution: A gradient of increasing organic solvent (e.g., acetonitrile) ensures that any impurities with different polarities are effectively resolved and eluted from the column, providing a comprehensive purity profile.

3.2. Protocol: RP-HPLC Purity Assay

  • System Preparation:

    • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A (MPA): 0.1% Formic Acid in Water. The acid is added to improve peak shape by protonating silanol groups on the stationary phase and the analyte.

    • Mobile Phase B (MPB): 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation:

    • Accurately weigh ~10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of water and acetonitrile (diluent) to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of 0.1 mg/mL using the diluent.

  • Chromatographic Conditions:

ParameterValueJustification
Flow Rate1.0 mL/minStandard for a 4.6 mm ID column, ensuring good separation efficiency.
Column Temperature30 °CProvides stable retention times and improves peak symmetry.
Injection Volume10 µLA small volume to prevent column overloading.
Detection Wavelength254 nmCommon wavelength for aromatic compounds, ensuring high sensitivity.
Gradient Program0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% BA shallow gradient ensures resolution of closely eluting impurities.
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

    • The retention time of the main peak should be consistent across injections.

Spectroscopic Structural Elucidation

Spectroscopic techniques provide the primary evidence for molecular structure. The combination of Mass Spectrometry, NMR, and FTIR creates a detailed molecular picture.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, which is one of its most fundamental properties. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, minimizing fragmentation and maximizing the intensity of the molecular ion peak.

Protocol: ESI-MS

  • Instrumentation: A Quadrupole Time-of-Flight (Q-TOF) or similar high-resolution mass spectrometer.

  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in an appropriate solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample directly into the ESI source at a flow rate of 5-10 µL/min.

  • Instrument Settings (Positive Ion Mode):

    • Ion Source: ESI (+)

    • Capillary Voltage: 3.5 - 4.5 kV

    • Scan Range: 50 - 500 m/z

  • Expected Results:

    • The molecular formula is C₁₀H₁₄N₂O₂.

    • The calculated monoisotopic mass is 194.1055 g/mol .

    • Expect a prominent peak at m/z = 195.1133, corresponding to the protonated molecule [M+H]⁺. High-resolution MS should confirm this mass to within 5 ppm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise atomic connectivity of a molecule in solution. Both ¹H and ¹³C NMR are essential.

Protocol: ¹H and ¹³C NMR

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆). DMSO is an excellent choice as it will solubilize the compound and its N-H protons will be observable. Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.

  • Expected Spectral Data:

Table 1: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

Assignment ¹H Chemical Shift (δ, ppm) ¹H Multiplicity ¹H Integration ¹³C Chemical Shift (δ, ppm)
-CH₃ (ethyl) ~1.3 triplet 3H ~14.5
-O-CH₂- (ethyl) ~3.9 quartet 2H ~63.0
-CH₂-C=O ~3.3 singlet 2H ~42.0
Aromatic H (ortho to -OEt) ~6.8 doublet 2H ~114.5
Aromatic H (meta to -OEt) ~7.1 doublet 2H ~129.0
Aromatic C (ipso to -OEt) - - - ~157.0
Aromatic C (ipso to -CH₂) - - - ~130.0
-C=O - - - ~168.0
-NH-NH₂ ~4.2 (broad s, NH₂) & ~9.2 (broad s, NH) broad singlets 2H & 1H -

Note: N-H proton shifts are concentration and temperature-dependent and may exchange with residual water in the solvent.

The structural elucidation process can be visualized as assembling a puzzle where each piece of spectroscopic data provides a clue to the final structure.

G cluster_data Experimental Data cluster_interpretation Interpretation MS MS Data [M+H]+ = 195.11 MW Molecular Weight Confirmed (194.11 Da) MS->MW HNMR 1H NMR Signals & Integrals Frag Fragment Assembly - Ethoxy - Phenyl - Acetohydrazide HNMR->Frag CNMR 13C NMR 10 Unique Carbons CNMR->Frag FTIR FTIR Data C=O, N-H, C-O FG Functional Groups Confirmed FTIR->FG Structure Final Structure This compound MW->Structure FG->Structure Frag->Structure

Caption: Logical process for spectroscopic structure elucidation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum, typically from 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹. Perform a background scan first.

  • Expected Absorption Bands:

Table 2: Key FTIR Vibrational Frequencies

Wavenumber (cm⁻¹) Vibration Type Functional Group
3300 - 3200 N-H stretching Hydrazide (-NH-NH₂)
3050 - 3000 C-H stretching Aromatic C-H
2980 - 2850 C-H stretching Aliphatic C-H (ethyl, methylene)
~1650 C=O stretching (Amide I) Carbonyl of the hydrazide
~1610 & ~1510 C=C stretching Aromatic ring

| ~1240 | C-O stretching | Aryl-alkyl ether |

The presence of strong bands for N-H and C=O, along with the characteristic aromatic and aliphatic signals, provides compelling evidence for the proposed structure.[4][5][6]

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are critical for characterizing the material's solid-state properties, including melting point, thermal stability, and decomposition profile. This information is vital for determining storage conditions and formulation strategies.[7][8][9]

Protocol: DSC and TGA

  • Instrumentation: A simultaneous TGA/DSC analyzer or separate instruments.

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.

  • Experimental Conditions:

    • TGA/DSC: Heat the sample from 25 °C to 600 °C at a rate of 10 °C/min.

    • Atmosphere: Nitrogen, at a flow rate of 50 mL/min.

  • Expected Results:

    • DSC: A sharp endothermic peak corresponding to the melting point of the crystalline solid. For similar acetohydrazide compounds, melting points can range from approximately 150 °C to over 250 °C.[7]

    • TGA: The TGA curve will show the temperature at which the compound begins to lose mass (onset of decomposition). Hydrazide derivatives are often stable up to temperatures exceeding 200 °C.[7] The weight loss profile can provide insights into the decomposition mechanism.

Conclusion

The application of this multi-technique analytical protocol enables the comprehensive and unambiguous characterization of this compound. By integrating data from HPLC, MS, NMR, FTIR, and Thermal Analysis, a complete profile of the compound's identity, purity, structure, and stability can be established. This robust data package is fundamental for its application in research, development, and quality control environments, ensuring confidence in all subsequent scientific investigations.

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Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(4-Ethoxyphenyl)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(4-ethoxyphenyl)acetohydrazide. This document provides in-depth troubleshooting advice and answers to frequently asked questions to assist researchers, chemists, and drug development professionals in optimizing their experimental outcomes. The methodologies and recommendations provided herein are grounded in established chemical principles and field-proven insights to ensure reliability and reproducibility.

The synthesis of this compound is a critical step in the development of various heterocyclic compounds with potential pharmacological applications. The most prevalent and direct pathway is the hydrazinolysis of an appropriate ester precursor, typically ethyl 2-(4-ethoxyphenyl)acetate, with hydrazine hydrate.[1][2] This reaction, while straightforward in principle, can present challenges related to yield, purity, and reaction kinetics. This guide is structured to address these specific issues directly.

General Synthesis Pathway

The conversion of ethyl 2-(4-ethoxyphenyl)acetate to this compound proceeds via a nucleophilic acyl substitution mechanism. The terminal nitrogen atom of hydrazine, acting as the nucleophile, attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of an ethanol molecule, yielding the desired acetohydrazide product.[2]

SynthesisWorkflow A Ethyl 2-(4-ethoxyphenyl)acetate C Reaction Vessel (Ethanol Solvent) A->C B Hydrazine Hydrate (N₂H₄·H₂O) B->C D Reflux Conditions C->D Heat E Reaction Monitoring (TLC) D->E Monitor Progress F Work-up & Isolation (Cooling, Filtration) E->F Reaction Complete G Purification (Recrystallization) F->G H This compound (Final Product) G->H

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields can be attributed to several factors, including incomplete reaction, suboptimal conditions, or loss of product during isolation.[3] Consider the following optimization strategies:

  • Reaction Time and Temperature: The reaction may not have reached completion. Ensure you are refluxing for a sufficient duration, typically ranging from 4 to 8 hours.[1][2] Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting ester spot is no longer visible.[1]

  • Stoichiometry of Hydrazine Hydrate: The hydrazinolysis reaction is an equilibrium process. To drive it towards the product side, a molar excess of hydrazine hydrate is recommended. Using 3 to 5 equivalents of hydrazine hydrate relative to the ester can significantly improve conversion rates.[3]

  • Quality of Hydrazine Hydrate: Hydrazine hydrate can degrade over time. Always use a fresh, high-quality reagent to ensure its reactivity is not compromised.[3]

  • Product Isolation: The product, being a solid, is typically isolated by cooling the reaction mixture and collecting the precipitate via filtration. If the product has some solubility in the mother liquor, cooling the filtrate to a lower temperature (e.g., 0-4°C) may induce further crystallization. Ensure the solid is washed with a cold solvent to remove impurities without dissolving a significant amount of the product.

Q2: I am observing the formation of multiple byproducts. What are they and how can I minimize them?

Byproduct formation is often a result of side reactions promoted by inappropriate reaction conditions.

  • Diacylhydrazine Formation: A common byproduct is the corresponding diacylhydrazine, where one molecule of hydrazine reacts with two molecules of the ester. This can occur if there are localized high concentrations of the ester. To minimize this, try adding the ethyl 2-(4-ethoxyphenyl)acetate solution dropwise to the heated solution of hydrazine hydrate in ethanol rather than mixing them all at once.[3]

  • Degradation: Excessively high temperatures can lead to the degradation of both the reactants and the product. Maintain a gentle reflux and avoid aggressive heating.[3] Monitoring the temperature of the reaction mixture ensures it stays within the optimal range.

Troubleshooting Start Low Yield Observed CheckTLC Check TLC for Starting Material (SM) Start->CheckTLC SM_Present SM is Present CheckTLC->SM_Present Yes SM_Absent SM is Absent CheckTLC->SM_Absent No Action1 Increase Reflux Time Increase Hydrazine eq. SM_Present->Action1 CheckByproducts Check for Byproducts SM_Absent->CheckByproducts End Yield Improved Action1->End Action2 Optimize Work-up: - Check pH - Cool filtrate further - Use cold wash solvent Action2->End CheckByproducts->Action2 No Byproducts_Present Byproducts Present CheckByproducts->Byproducts_Present Yes Action3 Control Temp Carefully Add Ester Dropwise Byproducts_Present->Action3 Action3->End

Caption: Decision tree for troubleshooting low reaction yields.

Q3: How should I handle the work-up and purification of the product?

Proper work-up and purification are crucial for obtaining a high-purity final product.

  • Isolation: After the reaction is complete (as determined by TLC), the mixture is typically cooled to room temperature, and the precipitated solid is collected by vacuum filtration. The solid should be washed with cold ethanol or a mixture of ethanol and water to remove excess hydrazine hydrate and other soluble impurities.[4]

  • Recrystallization: The most effective method for purifying the crude product is recrystallization. Ethanol is a commonly used and effective solvent for this purpose.[5][6] Dissolve the crude solid in a minimum amount of hot ethanol and allow it to cool slowly to form pure crystals. If the product fails to crystallize, adding a small amount of water or a non-polar solvent like hexane as an anti-solvent can sometimes induce precipitation.

Frequently Asked Questions (FAQs)

Q1: What is a reliable, step-by-step protocol for this synthesis?

The following protocol is a standard and reliable method for the laboratory-scale synthesis.

Experimental Protocol: Synthesis of this compound [1][2]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-(4-ethoxyphenyl)acetate (1 equivalent) in absolute ethanol (approx. 10 mL per gram of ester).

  • Addition of Reagent: To this stirred solution, add hydrazine hydrate (80-99% solution, 3-5 equivalents) dropwise at room temperature.[2][3]

  • Reflux: Heat the reaction mixture to a gentle reflux (typically around 75-85°C) and maintain this temperature for 4-6 hours.[1]

  • Monitoring: Monitor the disappearance of the starting ester using TLC.

  • Isolation: Once the reaction is complete, cool the mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Collect the resulting white solid by vacuum filtration. Wash the solid cake with a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from hot ethanol to obtain pure this compound as a crystalline solid.

  • Drying: Dry the purified product under vacuum.

Q2: What are the optimal reaction parameters?

While the optimal conditions can vary slightly, the following table summarizes the generally accepted parameters for this synthesis.

Table 1: Recommended Reaction Parameters

Parameter Recommended Value/Range Rationale
Solvent Absolute Ethanol or Methanol Excellent solubility for both the ester and hydrazine hydrate; easy to remove post-reaction.[1][3]
Temperature Reflux (75 - 85°C) Provides sufficient energy to overcome the activation barrier without causing significant degradation.[1]
Reaction Time 4 - 8 hours Typically sufficient for the reaction to proceed to completion. Progress should always be confirmed by TLC.[1][2]

| Molar Ratio | 1 : 3-5 (Ester : Hydrazine) | An excess of hydrazine hydrate shifts the reaction equilibrium towards the product, maximizing yield.[3] |

Q3: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most efficient method for monitoring the reaction.[1][7]

Table 2: TLC Monitoring System

Component Recommendation Details
Stationary Phase Silica Gel 60 F₂₅₄ Standard silica plates are effective.
Mobile Phase Ethyl Acetate / Hexane (1:1 v/v) This ratio is a good starting point. Adjust polarity as needed to achieve good separation (Rf values between 0.2 and 0.8).[1]
Visualization UV Lamp (254 nm) The aromatic rings in both the starting material and product are UV-active, appearing as dark spots.[1]

| Interpretation | The reaction is complete when the spot corresponding to the starting ester is no longer visible in the reaction mixture lane. The product spot will appear at a lower Rf value due to its higher polarity. |

Q4: What are the critical safety precautions when using hydrazine hydrate?

Hydrazine hydrate is a hazardous chemical and must be handled with extreme care.

  • Toxicity and Corrosivity: It is toxic, a suspected carcinogen, and corrosive.

  • Handling: Always handle hydrazine hydrate inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile or neoprene).

  • Disposal: Dispose of all hydrazine-containing waste according to your institution's hazardous waste disposal guidelines.

References

  • Technical Support Center: Optimizing Acetohydrazide Synthesis - Benchchem. (n.d.).
  • Application Notes and Protocols: 2-(4-Ethylphenoxy)acetohydrazide in Medicinal Chemistry - Benchchem. (n.d.).
  • Optimizing reaction conditions for 2-(Piperidin-1-yl)acetohydrazide - Benchchem. (n.d.).
  • The Versatile Intermediate: A Technical Guide to 2-(4-Ethylphenoxy)acetohydrazide - Benchchem. (n.d.).
  • 2-(4-Meth-oxy-phen-oxy)acetohydrazide - ResearchGate. (n.d.).
  • 2-(4-Methoxyphenoxy)acetohydrazide - PMC - NIH. (n.d.).
  • HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part ... - ResearchGate. (2024).
  • Reaction Chemistry & Engineering - RSC Publishing. (2020).
  • CN108191706A - The synthetic method of acethydrazide - Google Patents. (n.d.).
  • SYNTHESIS AND SPECTRAL STUDY OF 2-(4-{[(SUBSTITUTEDPHENYL)IMINO]METHYL}PHENOXY)ACETO HYDRAZIDE | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2012).
  • CN103408454A - Preparation method of hydrazide compound - Google Patents. (n.d.).
  • The reactivity of Acethydrazide - ChemicalBook. (2019).
  • What is the best procedure and condition to prepare hydrazide by reaction of ester and hydrazine? | ResearchGate. (2015).
  • CN101823982A - Method for preparing hydrazine ethyl acetate hydrochloride - Google Patents. (n.d.).
  • Synthesis and Pharmacological Profile of Hydrazide Compounds - Research Journal of Pharmacy and Technology. (n.d.).
  • Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric - MDPI. (2023).
  • Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides - PMC - NIH. (2025).
  • CN108047084A - A kind of preparation method of acethydrazide - Google Patents. (n.d.).
  • Help with Low Yield Synthesis : r/Chempros - Reddit. (2025).
  • Hydrazine acetate synthesis - ChemicalBook. (n.d.).
  • Supporting Information for RSC Advances In-silico binding affinity to cyclooxygenase-II and Green synthesis of benzylpyrazolyl coumarin derivatives. (n.d.).
  • A Comprehensive Technical Guide to the Synthesis and Characterization of 2-(2-Chlorophenyl)acetohydrazide - Benchchem. (n.d.).
  • Carbazic acid, ethyl ester - Organic Syntheses Procedure. (n.d.).
  • The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - NIH. (n.d.).
  • A Review on Synthesis of Carbohydrazide Derivatives - Asian Journal of Green Chemistry. (2023).
  • WO2001044151A1 - Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol - Google Patents. (n.d.).
  • 2-phenylindole - Organic Syntheses Procedure. (n.d.).

Sources

Technical Support Center: A Researcher's Guide to the Synthesis and Purification of 2-(4-Ethoxyphenyl)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 2-(4-ethoxyphenyl)acetohydrazide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common challenges, optimize your experimental outcomes, and ensure the highest purity of your final product.

Overview of the Synthesis

The primary and most efficient method for synthesizing this compound is through the hydrazinolysis of its corresponding ester, ethyl 2-(4-ethoxyphenyl)acetate. This reaction is a classic example of nucleophilic acyl substitution, where the nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxide leaving group.

The overall reaction is as follows:

Synthesis of this compound Ethyl 2-(4-ethoxyphenyl)acetate Ethyl 2-(4-ethoxyphenyl)acetate Product This compound Ethyl 2-(4-ethoxyphenyl)acetate->Product Hydrazine Hydrate, Reflux in Ethanol Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Product Ethanol Ethanol Product->Ethanol Byproduct

Caption: Synthesis of this compound.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis and purification of this compound, providing detailed explanations and actionable solutions.

Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in the synthesis of this compound can stem from several factors, ranging from incomplete reaction to product loss during workup. Here’s a breakdown of potential causes and their remedies:

  • Incomplete Reaction:

    • Insufficient Reaction Time or Temperature: The hydrazinolysis of esters is typically conducted under reflux to ensure the reaction goes to completion.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting ester is still present after the recommended reflux time, consider extending it.

    • Suboptimal Molar Ratio of Reactants: An insufficient amount of hydrazine hydrate can lead to an incomplete reaction. It is common practice to use a molar excess of hydrazine hydrate (typically 1.5 to 2 equivalents) to drive the reaction equilibrium towards the product.

  • Product Loss During Workup and Purification:

    • Premature Precipitation: If the reaction mixture is cooled too rapidly or if the concentration of the product is very high, it might precipitate out of the ethanol solution along with unreacted starting materials or byproducts.

    • Loss During Recrystallization: While recrystallization is crucial for purification, using an excessive amount of solvent or washing the crystals with a solvent at room temperature can lead to significant product loss.[2]

Troubleshooting Workflow for Low Yield:

Troubleshooting Low Yield start Low Yield of this compound check_reaction Check for Complete Reaction (TLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Starting Material Present complete Reaction Complete check_reaction->complete No Starting Material extend_reflux Extend Reflux Time incomplete->extend_reflux increase_hydrazine Increase Molar Ratio of Hydrazine Hydrate incomplete->increase_hydrazine check_workup Review Workup and Purification complete->check_workup extend_reflux->check_reaction increase_hydrazine->check_reaction optimize_recrystallization Optimize Recrystallization check_workup->optimize_recrystallization minimize_solvent Use Minimal Hot Solvent optimize_recrystallization->minimize_solvent wash_cold Wash Crystals with Cold Solvent optimize_recrystallization->wash_cold Experimental Workflow cluster_0 Step 1: Ester Synthesis cluster_1 Step 2: Hydrazide Synthesis s1_start Dissolve 4-ethoxyphenol in DMF s1_add_base Add K2CO3 s1_start->s1_add_base s1_add_ester Add Ethyl Chloroacetate s1_add_base->s1_add_ester s1_react Stir at Room Temp (TLC monitoring) s1_add_ester->s1_react s1_workup Workup (Extraction, Wash, Dry, Concentrate) s1_react->s1_workup s1_purify Purify by Column Chromatography (if needed) s1_workup->s1_purify s2_start Dissolve Ester in Ethanol s1_purify->s2_start s2_add_hydrazine Add Hydrazine Hydrate s2_start->s2_add_hydrazine s2_reflux Reflux for 4-6h (TLC monitoring) s2_add_hydrazine->s2_reflux s2_cool Cool to Room Temperature s2_reflux->s2_cool s2_crystallize Induce Crystallization (if needed) s2_cool->s2_crystallize s2_filter Filter and Wash with Cold Ethanol s2_crystallize->s2_filter s2_recrystallize Recrystallize from Ethanol s2_filter->s2_recrystallize

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Technical Support Center: Synthesis of Acetohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of acetohydrazide derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges, provide troubleshooting solutions, and offer detailed protocols in a practical, question-and-answer format. Our goal is to move beyond simple instructions, explaining the 'why' behind experimental choices to ensure your syntheses are both successful and reproducible.

Frequently Asked Questions (FAQs)

This section covers high-level questions that researchers frequently encounter when starting with or planning the synthesis of acetohydrazide derivatives.

Q1: What is the most common and efficient laboratory method for synthesizing a simple acetohydrazide?

The most widely used and generally efficient method is the hydrazinolysis of an alkyl acetate, typically ethyl acetate or methyl acetate, with hydrazine hydrate.[1] This nucleophilic substitution reaction is favored for its straightforward procedure and often high yields. An alternative, though sometimes more complex, route involves the direct reaction of a carboxylic acid with hydrazine, which may require a catalyst and the removal of water to drive the reaction to completion.[1][2]

Q2: What are the critical safety precautions when working with hydrazine and its derivatives?

Hydrazine and its derivatives are classified as toxic and potentially carcinogenic, demanding strict safety protocols.[3][4] Always handle these reagents within a certified chemical fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory. Avoid inhalation of vapors and direct skin contact. It is also crucial to store hydrazine derivatives away from strong oxidizing agents to prevent hazardous reactions.[3][5]

Q3: My target acetohydrazide derivative has very poor solubility in common organic solvents. What strategies can I employ?

Poor aqueous and organic solubility is a known challenge for some hydrazide derivatives, impacting both reaction workup and biological assays.[4][6] For purification, consider mixed-solvent systems for recrystallization or trituration with a non-polar solvent like hexanes to precipitate the product from a more soluble starting mixture. If solubility issues persist and hinder subsequent reactions or testing, derivatization into a more soluble form, such as a salt or a hydrazone with a solubilizing group, may be a viable strategy.

Q4: How can I reliably monitor the progress of my reaction?

Thin-Layer Chromatography (TLC) is the most effective and immediate technique for monitoring reaction progress.[1] Co-spot your reaction mixture alongside the starting materials (e.g., the initial ester and the final hydrazide, if available). The reaction is complete when the spot corresponding to the limiting starting material has disappeared. A typical mobile phase for these compounds is a mixture of ethyl acetate and hexane (e.g., 1:1 ratio), though optimization may be required.[1]

Troubleshooting Guide: From Reaction Setup to Pure Product

This guide addresses specific experimental problems in a question-and-answer format, providing insights into the underlying causes and offering actionable solutions.

Problem Area 1: Low or No Product Yield

Q: My reaction has been running for several hours, but TLC analysis shows only the starting ester. What are the likely causes?

A: This indicates an incomplete or failed reaction. Consider these possibilities:

  • Inactive Hydrazine: Hydrazine hydrate can degrade over time, especially if not stored properly. Use a fresh or recently opened bottle of hydrazine hydrate.

  • Insufficient Temperature: While some hydrazinolysis reactions proceed at room temperature, many require gentle heating or reflux (typically 40-75°C) to overcome the activation energy.[1]

  • Steric Hindrance: If your ester is sterically bulky near the carbonyl group, the reaction rate will be significantly slower. In such cases, extending the reaction time or using a higher temperature may be necessary.

  • Solvent Issues: While often performed neat or in alcohols, ensuring your starting ester is fully dissolved in the reaction medium is critical.[1] If solubility is low, a co-solvent might be needed.

Q: The reaction appeared to go to completion by TLC, but my isolated yield after workup is extremely low. Where could the product have gone?

A: Product loss during workup is a common challenge. Here are the primary culprits:

  • High Water Solubility: Simple, low molecular weight acetohydrazides can have significant water solubility.[3] During aqueous workup or extraction, a substantial amount of product may remain in the aqueous layer. To mitigate this, saturate the aqueous layer with sodium chloride (salting out) before extraction or perform continuous liquid-liquid extraction.

  • Side Reactions: The formation of byproducts can consume your starting material. A common side reaction is the formation of a symmetrical diacylhydrazine, where the newly formed hydrazide reacts with another molecule of the starting ester. This is more prevalent if the ester is used in large excess or at very high temperatures.

  • Product Instability: Although generally stable, some complex hydrazide derivatives can be sensitive to highly acidic or basic conditions during workup.[5] Aim for neutral or mildly basic conditions where possible.

Problem Area 2: Product Purification & Characterization

Q: My crude product is an oil and refuses to crystallize. How can I obtain a solid?

A: An oily product often indicates the presence of impurities (like residual solvent or byproducts) that inhibit crystallization. Try the following techniques in order:

  • Trituration: Add a small amount of a solvent in which your product is poorly soluble but the impurities are soluble (e.g., diethyl ether or hexanes). Stir or sonicate the mixture. This can often wash away impurities and induce crystallization.

  • Solvent System Change: Attempt recrystallization from a different solvent or a binary solvent system (e.g., ethanol/water, ethyl acetate/hexane).

  • Column Chromatography: If all else fails, purification via silica gel column chromatography is a reliable method to isolate the pure compound, which may then crystallize upon solvent removal.

Q: My ¹H NMR spectrum is complex and shows more signals than expected. What are the common impurities?

A: Interpreting a messy NMR spectrum is key to troubleshooting. Common impurities in acetohydrazide synthesis include:

  • Unreacted Starting Material: Check for characteristic peaks of your initial ester.

  • Diacylhydrazine Byproduct: Symmetrical diacylhydrazides (R-CO-NH-NH-CO-R) will show only one set of signals for the "R" group and a single, downfield NH proton signal.

  • N-Acetylation: If using acetic acid as a reagent or solvent, you can see N-acetylation of the hydrazide, leading to N'-acetylacetohydrazide.[7][8] This introduces an additional acetyl signal.

  • Solvents: Residual ethanol, ethyl acetate, or other solvents are common.

A crucial diagnostic step is to add a drop of D₂O to your NMR tube and re-acquire the spectrum. The signals corresponding to the -NH and -NH₂ protons will disappear or broaden significantly, helping to identify them.[7]

Visualized Workflow: Troubleshooting Logic

The following diagram illustrates a logical workflow for diagnosing and solving common synthesis challenges.

Troubleshooting_Workflow Start Problem Encountered (e.g., Low Yield) TLC Analyze Reaction by TLC Start->TLC Is the reaction complete? Workup Review Workup & Purification Start->Workup Did the reaction complete? NoReaction Incomplete Reaction: - Inactive Reagents - Low Temperature TLC->NoReaction No SideReaction Side Products Formed: - Diacylhydrazine - N-Acetylation TLC->SideReaction Yes, but with byproducts LossOnWorkup Product Loss During Workup: - High Water Solubility - Decomposition Workup->LossOnWorkup PurificationFail Purification Failure: - Oily Product - Impurities Workup->PurificationFail Sol_Reagents Solution: - Use Fresh Reagents - Increase Temperature/Time NoReaction->Sol_Reagents Sol_Stoichiometry Solution: - Adjust Stoichiometry - Modify Conditions SideReaction->Sol_Stoichiometry Sol_Extraction Solution: - Salt Out Product - Use Different Solvents LossOnWorkup->Sol_Extraction Sol_Purify Solution: - Triturate - Column Chromatography PurificationFail->Sol_Purify

Caption: A decision-making flowchart for troubleshooting common issues.

Key Experimental Protocols

Here we provide detailed, step-by-step methodologies for common synthetic procedures.

Protocol 1: Synthesis of Acetohydrazide from Ethyl Acetate

This protocol is a standard method for producing the parent acetohydrazide.[1]

Materials:

  • Ethyl acetate

  • Hydrazine monohydrate (~64-65% solution or >80%)

  • Ethanol (optional, as solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • Setup: Assemble a round-bottom flask with a magnetic stir bar and a reflux condenser in a chemical fume hood.

  • Reagents: To the flask, add ethyl acetate (1.0 eq). If using a solvent, add ethanol (approx. 2-3 mL per gram of ethyl acetate).

  • Hydrazine Addition: While stirring, slowly add hydrazine monohydrate (1.1 - 1.2 eq). The reaction can be mildly exothermic.

  • Reaction: Heat the mixture to a gentle reflux (around 70-75°C) and maintain for 4-6 hours. Monitor the reaction's completion by TLC (disappearance of the ethyl acetate spot).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product can often be purified by recrystallization from a suitable solvent like ethanol or an ethanol/ether mixture.

  • Drying: Dry the purified white crystalline solid under vacuum to obtain pure acetohydrazide.

Protocol 2: Synthesis of an Acetohydrazide-Derived Hydrazone

This protocol details the condensation reaction between a synthesized acetohydrazide and an aldehyde to form a hydrazone, a common class of derivatives.[9][10]

Materials:

  • Acetohydrazide (or a derivative)

  • An aromatic or aliphatic aldehyde (e.g., benzaldehyde)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the acetohydrazide (1.0 eq) in ethanol.

  • Aldehyde Addition: Add the aldehyde (1.0 eq) to the solution.

  • Catalyst: Add 2-3 drops of glacial acetic acid to catalyze the condensation.

  • Reaction: Heat the mixture to reflux for 2-4 hours. The formation of the hydrazone is often indicated by the precipitation of a solid product. Monitor by TLC.

  • Isolation:

    • Cool the reaction mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification: The filtered product is often of high purity. If necessary, it can be further purified by recrystallization from ethanol.

Visualized Mechanism: Hydrazone Formation

The formation of a hydrazone from an acetohydrazide and an aldehyde proceeds via a nucleophilic addition-elimination mechanism.

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Technical Support Center: Purification of 2-(4-Ethoxyphenyl)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-(4-Ethoxyphenyl)acetohydrazide. This document is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions encountered during the purification of this important synthetic intermediate, providing not just protocols, but the scientific rationale behind them to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for purifying crude this compound?

A1: The most widely reported and generally effective method for purifying this compound and similar acetohydrazide derivatives is recrystallization, typically from an alcohol-based solvent like ethanol.[1][2][3] This technique is favored for its efficiency in removing unreacted starting materials and most byproducts formed during synthesis. The principle of recrystallization relies on the difference in solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[4] The crude product is dissolved in a minimum amount of hot solvent to form a saturated solution, and as the solution slowly cools, the solubility of the target compound decreases, leading to the formation of pure crystals while impurities remain in the mother liquor.[5]

Q2: What are the primary impurities I should expect in my crude product?

A2: The crude product, typically synthesized via hydrazinolysis of ethyl 2-(4-ethoxyphenyl)acetate, will likely contain a mixture of the following:

  • Unreacted Starting Materials: Ethyl 2-(4-ethoxyphenyl)acetate and excess hydrazine hydrate are the most common impurities.

  • Byproducts of Side Reactions: These can include the corresponding carboxylic acid (4-ethoxyphenyl)acetic acid, resulting from hydrolysis of the ester, and potentially small amounts of N,N'-bis(2-(4-ethoxyphenyl)acetyl)hydrazine if reaction conditions are not carefully controlled.

  • Residual Solvent: The solvent used in the synthesis reaction (e.g., ethanol) may also be present.

Q3: How do I select an appropriate solvent for recrystallization?

A3: An ideal recrystallization solvent should exhibit the following properties:

  • High Solvating Power at High Temperatures: The compound should be highly soluble in the solvent at or near its boiling point.

  • Low Solvating Power at Low Temperatures: The compound should be poorly soluble in the solvent at low temperatures (e.g., 0-4 °C) to ensure maximum recovery.

  • Favorable Impurity Solubility: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for hot filtration).

  • Non-Reactive: The solvent must not react with the compound.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

Ethanol is frequently used for acetohydrazides because it generally meets these criteria.[1][3][6] For optimization, a solvent screening is recommended.

Table 1: Common Solvents for Recrystallization of Polar Organic Compounds
SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Ethanol 7824.5Excellent choice for many hydrazides; good solubility when hot, poor when cold.[2]
Methanol 6532.7Higher polarity than ethanol; may be too good a solvent at low temperatures, reducing yield.
Isopropanol 8219.9Lower polarity; can be effective if the compound is too soluble in ethanol.
Water 10080.1Generally not ideal for organic compounds unless they are highly polar salts. Can be used as an anti-solvent.[7]
Ethyl Acetate 776.0A less polar option, often used in combination with a non-polar anti-solvent like hexanes.
Toluene 1112.4A non-polar solvent, useful for crystallizing less polar compounds or as an anti-solvent.
Q4: How can I definitively assess the purity of my final product?

A4: A multi-technique approach is essential for confirming purity and identity.

  • Melting Point: A sharp melting point range that matches the literature value indicates high purity. Impurities typically broaden and depress the melting point.

  • Thin Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): This is a quantitative method to determine purity, often expressed as an area percentage.[8]

  • Spectroscopy (NMR, IR, MS): ¹H and ¹³C NMR spectroscopy confirms the chemical structure and can reveal the presence of impurities.[2] IR spectroscopy confirms the presence of key functional groups (e.g., N-H, C=O), and Mass Spectrometry (MS) confirms the molecular weight.[2]

Troubleshooting Guide: Common Purification Issues

Problem: My product has "oiled out" during cooling instead of forming crystals.

Cause: Oiling out occurs when the compound separates from the solution as a super-saturated liquid phase above its melting point or when the concentration of the solute is too high.[5] This is common with compounds that have relatively low melting points or when the cooling process is too rapid.

Solutions:

  • Re-heat and Dilute: Heat the solution until the oil redissolves, then add more hot solvent (10-20% volume increase) to reduce the concentration. Allow it to cool more slowly.[5]

  • Slow Down Cooling: Insulate the flask to ensure a very gradual temperature drop. This provides more time for proper crystal lattice formation.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites.

  • Add a Seed Crystal: Introduce a tiny, pure crystal of the product to the cooled, supersaturated solution to induce crystallization.[4]

  • Change Solvent System: If the problem persists, the chosen solvent may be unsuitable. Try a different solvent or a two-solvent system (e.g., dissolve in a good solvent like hot ethanol and slowly add a poor solvent like hexanes until turbidity appears, then heat to clarify and cool slowly).[7]

Problem: The purity is still low after one recrystallization.

Cause: The initial crude product may have a very high impurity load, or the chosen solvent may not effectively separate the main impurity.

Solutions:

  • Perform a Second Recrystallization: A sequential recrystallization is a standard method to enhance purity.[5] Be aware that each step will result in some product loss.

  • Wash Crystals Thoroughly: After filtering the crystals, wash them with a small amount of ice-cold solvent to remove any residual mother liquor adhering to the crystal surfaces. Using warm solvent will redissolve the product.[5]

  • Consider an Alternative Method: If a key impurity has very similar solubility to your product, recrystallization may be ineffective. In this case, column chromatography is the recommended next step.

Problem: My final yield is very low.

Cause: Low yield can result from incomplete reaction, excessive loss during workup, or using a suboptimal recrystallization procedure.

Solutions:

  • Optimize Recrystallization:

    • Use the Minimum Amount of Hot Solvent: Using too much solvent will keep more of your product dissolved in the mother liquor even after cooling, drastically reducing the recovered yield.

    • Ensure Complete Cooling: Cool the solution in an ice bath for at least 30-60 minutes after it reaches room temperature to maximize crystal precipitation.

    • Analyze the Mother Liquor: Use TLC to check the mother liquor for your product. If a significant amount is present, you can try to recover a second crop of crystals by concentrating the mother liquor and re-cooling, although this crop will be less pure.

  • Review the Synthetic Workup: Ensure that product was not lost during any extraction or washing steps prior to purification.

Problem: Recrystallization is ineffective. What are my alternatives?

Cause: The compound may be an amorphous solid, or impurities may co-crystallize with the product.

Solutions:

  • Column Chromatography: This is a powerful technique for separating compounds based on their differential adsorption to a stationary phase (e.g., silica gel).

    • Principle: A solution of the crude product is loaded onto a column packed with an adsorbent (like silica). A solvent (eluent) is then passed through the column. Compounds move down the column at different rates depending on their polarity and affinity for the adsorbent, allowing for their separation into different fractions.

    • Application: For this compound, a moderately polar compound, a solvent system like ethyl acetate/hexanes or dichloromethane/methanol would be a good starting point for elution.

  • Acid-Base Extraction: This can be used as a pre-purification step. If you have acidic impurities (e.g., (4-ethoxyphenyl)acetic acid), you can dissolve the crude mixture in an organic solvent (like ethyl acetate) and wash with a weak aqueous base (e.g., sodium bicarbonate solution). The acidic impurity will be deprotonated and move to the aqueous layer, while your neutral product remains in the organic layer.

Diagrams & Workflows

Purification & Troubleshooting Workflow

cluster_synthesis Synthesis Output cluster_purification Primary Purification cluster_analysis Purity Analysis cluster_troubleshooting Troubleshooting Crude Crude this compound Recrystallize Attempt Recrystallization (e.g., from Ethanol) Crude->Recrystallize Filter Filter and Wash Crystals (with cold solvent) Recrystallize->Filter Crystals Form OiledOut Product 'Oiled Out' Recrystallize->OiledOut Dry Dry Purified Solid Filter->Dry Analyze Assess Purity (TLC, MP, HPLC, NMR) Dry->Analyze Pure Product is Pure (>98%) Analyze->Pure Success Impure Product is Impure Analyze->Impure Failure LowPurity Purity Still Low Impure->LowPurity ReRun Re-dissolve, Dilute, Cool Slowly OiledOut->ReRun LowPurity->Recrystallize Repeat Recrystallization AltMethod Try Alternative Method: Column Chromatography LowPurity->AltMethod If still impure AltMethod->Dry ReRun->Recrystallize

Caption: General workflow for the purification and troubleshooting of this compound.

Detailed Experimental Protocols

Protocol 1: Standard Recrystallization from a Single Solvent (Ethanol)
  • Dissolution: Place the crude this compound (e.g., 5.0 g) into a 100 mL Erlenmeyer flask. Add a magnetic stir bar. Add a minimal amount of ethanol (e.g., 20-25 mL) and heat the mixture to reflux with stirring on a hotplate.

  • Saturation: Continue adding small portions of hot ethanol until all the solid has just dissolved. Avoid adding a large excess of solvent to ensure good recovery.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to reflux for 5 minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Cooling & Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small portion of ice-cold ethanol (e.g., 2 x 5 mL) to rinse away residual impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.[2]

Protocol 2: Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into a chromatography column, allowing the solvent to drain until it is just level with the top of the silica bed. Do not let the column run dry.

  • Sample Loading: Dissolve a small amount of the crude product in a minimal volume of the eluent (or a slightly more polar solvent if needed) and adsorb it onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, silica-adsorbed sample to the top of the column.

  • Elution: Begin eluting with a non-polar solvent (e.g., 100% hexanes), gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 10% to 50% ethyl acetate in hexanes.

  • Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

References

  • BenchChem. (2025). Optimization of crystallization techniques for 2-(4-Ethylphenoxy)acetohydrazide.
  • National Center for Biotechnology Information. (n.d.). 2-(4-Methoxyphenoxy)acetohydrazide. PubChem.
  • BenchChem. (2025). A Comprehensive Technical Guide to the Synthesis and Characterization of 2-(2-Chlorophenyl)acetohydrazide.
  • Google Patents. (n.d.).
  • National Center for Biotechnology Information. (n.d.). 2-(4-Chlorophenoxy)acetohydrazide. PubChem.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • University of Rochester, Department of Chemistry. (n.d.).
  • ChemicalBook. (2025). Acethydrazide.

Sources

troubleshooting low yield in hydrazone formation with 2-(4-Ethoxyphenyl)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Guide for: Researchers, Scientists, and Drug Development Professionals Topic: Overcoming Low Yields in the Synthesis of Hydrazones using 2-(4-Ethoxyphenyl)acetohydrazide Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center. This guide is designed to provide in-depth, field-tested insights into troubleshooting and optimizing the formation of hydrazones, with a specific focus on reactions involving this compound. Our goal is to move beyond simple procedural lists and explain the chemical causality behind each experimental choice, empowering you to resolve issues of low yield and improve the robustness of your synthetic protocols.

Troubleshooting Guide: Diagnosing and Resolving Low Yields

This section addresses the most common issues encountered during hydrazone synthesis in a direct question-and-answer format.

Q1: My reaction has a low yield, and TLC/LC-MS analysis shows significant unreacted this compound and carbonyl starting material. What are the primary factors to investigate?

A1: Recovering starting materials is a classic sign of incomplete conversion, which typically points to suboptimal reaction conditions rather than decomposition or side reactions. The key variables governing the rate and equilibrium of hydrazone formation are pH, catalysis, temperature, and water removal.

The reaction is a reversible condensation. [1]Its mechanism involves two main stages: nucleophilic attack of the hydrazine on the carbonyl to form a hemiaminal intermediate, followed by an acid-catalyzed dehydration to yield the hydrazone and water. [2][3]Low yield is often caused by a bottleneck in one of these stages.

Troubleshooting Workflow for Low Conversion

G start Low Yield & Unreacted Starting Materials check_ph Is the reaction pH optimized (typically 4-5)? start->check_ph check_catalyst Are you using a catalyst, especially if at neutral pH? check_ph->check_catalyst Yes adjust_ph Adjust pH to 4-5 with a mild acid (e.g., AcOH). Monitor for improvement. check_ph->adjust_ph No check_temp Is the reaction temperature and time sufficient? check_catalyst->check_temp Yes add_catalyst Add a catalyst like aniline or 5-methoxyanthranilic acid. check_catalyst->add_catalyst No check_water Is water being removed to drive the equilibrium? check_temp->check_water Yes increase_temp Increase temperature moderately (e.g., to 50-80°C) and/or extend reaction time. check_temp->increase_temp No remove_water Use a Dean-Stark trap or add a dehydrating agent (e.g., molecular sieves). check_water->remove_water No success Yield Improved check_water->success Yes adjust_ph->success add_catalyst->success increase_temp->success remove_water->success

Caption: A decision tree for troubleshooting low hydrazone yield.

Q2: You mentioned pH is critical. How does it specifically influence the reaction, and what is the optimal range?

A2: The pH of the reaction medium exerts a dual and opposing influence on the hydrazone formation mechanism, making its control paramount for achieving high yields.

  • High pH (Basic/Neutral): At high pH, the hydrazine nucleophile is deprotonated and highly reactive. However, the crucial second step—dehydration of the hemiaminal intermediate—is acid-catalyzed. Without sufficient protons, this rate-determining step becomes extremely slow, stalling the reaction. [2]2. Low pH (Strongly Acidic): While acid catalyzes the dehydration step, excessively low pH (e.g., < 3) is detrimental. The lone pair on the terminal nitrogen of the hydrazide becomes protonated, forming a non-nucleophilic hydrazinium ion. This effectively removes the active nucleophile from the reaction, preventing the initial attack on the carbonyl. [2][4] The optimal condition is a "Goldilocks" scenario, typically a mildly acidic environment with a pH between 4 and 5 . [3]This pH is low enough to facilitate the dehydration step without significantly deactivating the hydrazine nucleophile.

pH RangeEffect on Hydrazine NucleophileEffect on Dehydration StepOverall Reaction Rate
> 8 Fully deprotonated, highly nucleophilicVery slow (uncatalyzed)Very Slow
6 - 7.5 Mostly deprotonated, nucleophilicSlow without specific catalystSlow
4 - 5 Sufficient free nucleophile availableEfficiently acid-catalyzedOptimal
< 3 Protonated, non-nucleophilicFast (but intermediate doesn't form)Very Slow
Q3: My substrate is sensitive to acid, so I must work at or near neutral pH (7.0-7.4). How can I accelerate the reaction to achieve a good yield?

A3: This is a common challenge, especially in bioconjugation and drug delivery applications. At neutral pH, the uncatalyzed dehydration step is very slow. [5]The solution is to employ a nucleophilic catalyst that creates an alternative, lower-energy reaction pathway.

Aniline and its derivatives are the most common and effective catalysts for this purpose. [4][6]They operate by first reacting with the carbonyl compound to form a highly reactive protonated Schiff base (anilinium imine). This intermediate is much more electrophilic than the original carbonyl, making it highly susceptible to attack by the hydrazine.

Mechanism of Aniline Catalysis

G cluster_0 Catalytic Cycle RCHO Aldehyde/ Ketone Imine Protonated Schiff Base (Highly Reactive) RCHO->Imine + Aniline, -H₂O Aniline Aniline (Catalyst) Hydrazone Final Hydrazone Imine->Hydrazone + Hydrazine Hydrazine 2-(4-Ethoxyphenyl) acetohydrazide Hydrazone->Aniline - Aniline G node_A Carbonyl (R₂C=O) node_C Hemiaminal Intermediate (R₂C(OH)-NH-NHR') node_A->node_C + H₂N-NHR' node_B Hydrazine (H₂N-NHR') node_C->node_A - H₂N-NHR' node_D Protonated Hemiaminal (R₂C(OH₂⁺)-NH-NHR') node_C->node_D + H⁺ node_D->node_C - H⁺ node_E Hydrazone (R₂C=N-NHR') node_D->node_E - H₂O, -H⁺ H2O H₂O

Sources

Technical Support Center: Monitoring 2-(4-Ethoxyphenyl)acetohydrazide Synthesis by TLC

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the effective use of Thin-Layer Chromatography (TLC) to monitor the progress of the synthesis of 2-(4-Ethoxyphenyl)acetohydrazide. Moving beyond a simple procedural outline, this document delves into the rationale behind methodological choices, offers robust troubleshooting solutions, and provides detailed protocols to ensure reliable and reproducible results.

Section 1: The Reaction at a Glance

The synthesis of this compound is most commonly achieved via the hydrazinolysis of an ethyl (4-ethoxyphenyl)acetate precursor.[1] This reaction involves the conversion of an ester to a hydrazide, a transformation that is readily monitored by TLC due to the significant change in the polarity of the molecules.[2]

Reaction Scheme:

Key Compound Properties for TLC Analysis:

Understanding the relative polarity of the compounds involved is fundamental to developing a successful TLC monitoring method.[3] Polar compounds interact more strongly with the polar silica gel stationary phase and thus travel shorter distances up the TLC plate, resulting in a lower Retention Factor (Rf).[4][5]

CompoundRoleStructureKey Characteristics for TLCExpected Rf
Ethyl (4-ethoxyphenyl)acetate Starting Material (SM)EtO-Ph-CH₂-COOEtModerately polar ester. UV-active due to the aromatic ring.High
Hydrazine Hydrate Starting Material (SM)H₂N-NH₂·H₂OExtremely polar. Not UV-active.Very Low (≈ 0)
This compound Product (P)EtO-Ph-CH₂-CONHNH₂More polar than the starting ester due to the hydrazide group (-CONHNH₂), which is a strong hydrogen bond donor/acceptor. UV-active.Intermediate

Section 2: Core TLC Protocol for Reaction Monitoring

This protocol is designed to be a self-validating system for monitoring the reaction's progress, from setup to final analysis.

Experimental Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_chamber 1. Prepare TLC Chamber (Solvent + Filter Paper) prep_plate 2. Prepare TLC Plate (Mark Baseline) prep_chamber->prep_plate prep_samples 3. Prepare Samples (SM & Reaction Mixture) prep_plate->prep_samples spot_plate 4. Spot the Plate (SM, Co-spot, RXN) prep_samples->spot_plate develop_plate 5. Develop the Plate (Elute in Chamber) spot_plate->develop_plate dry_plate 6. Dry the Plate develop_plate->dry_plate visualize_uv 7. Visualize (UV Light) dry_plate->visualize_uv visualize_stain 8. Visualize (Stain) visualize_uv->visualize_stain If needed analyze 9. Analyze Results (Calculate Rf, Assess Completion) visualize_uv->analyze visualize_stain->analyze

Caption: Standard workflow for monitoring a reaction by TLC.

Step-by-Step Methodology

1. Materials and Reagents:

  • TLC Plates: Silica gel 60 F254 (fluorescent indicator) on aluminum or glass backing.[6]

  • TLC Chamber: A beaker or jar with a lid or watch glass.

  • Spotting Capillaries: Glass microcapillaries.

  • Developing Solvent (Mobile Phase): A good starting point is 30% Ethyl Acetate in Hexane (3:7 v/v) .[7]

  • Visualization Tools: UV lamp (254 nm), forceps, heating device (heat gun or hot plate), and chemical stain (e.g., Potassium Permanganate).

2. Chamber Preparation:

  • Pour the developing solvent into the TLC chamber to a depth of approximately 0.5 cm. This level must be below the spotting baseline on your TLC plate.[8]

  • Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall.

  • Cover the chamber and let it sit for 5-10 minutes to allow the atmosphere inside to become saturated with solvent vapors. This ensures a uniform solvent front and improves the reproducibility of Rf values.

3. Plate Preparation and Spotting Strategy:

  • Using a soft pencil, gently draw a baseline ~1 cm from the bottom of the TLC plate.[9]

  • Mark three lanes on the baseline for spotting: "SM" (Starting Material), "C" (Co-spot), and "R" (Reaction Mixture).

  • Lane 1 (SM): Dissolve a tiny amount of the starting material, ethyl (4-ethoxyphenyl)acetate, in a volatile solvent (like ethyl acetate). Using a capillary, make a small, concentrated spot on the "SM" mark.

  • Lane 2 (R): Using a clean capillary, take a sample directly from the reaction mixture and spot it on the "R" mark.

  • Lane 3 (C - Co-spot): First, spot the reaction mixture ("R") on the "C" mark. Let it dry. Then, using the starting material capillary, spot the "SM" directly on top of the "R" spot. The co-spot is crucial for unambiguously distinguishing the starting material from the product, especially if their Rf values are close.[10]

4. Development:

  • Using forceps, carefully place the spotted TLC plate into the pre-saturated chamber. Ensure the plate is upright and not touching the filter paper.

  • Cover the chamber and allow the solvent to travel up the plate via capillary action. Do not disturb the chamber during this process.[8]

  • When the solvent front is about 1 cm from the top of the plate, remove it with forceps and immediately mark the position of the solvent front with a pencil.

5. Visualization and Analysis:

  • UV Light: Allow the plate to dry completely in a fume hood. View it under a 254 nm UV lamp.[11] UV-active compounds, like the starting material and product, will appear as dark spots against the green fluorescent background.[12] Circle the spots lightly with a pencil.

  • Chemical Staining (If needed): If spots are faint or for confirmation, use a chemical stain. Submerge the plate in a Potassium Permanganate dip, then gently heat it with a heat gun. Oxidizable compounds will appear as yellow-brown spots against a purple background.[13]

  • Analysis:

    • The reaction is complete when the starting material spot (SM lane) is absent in the reaction mixture lane (R lane).

    • The product spot in the R lane should be distinct from the SM spot. In the co-spot lane, you should see two separate spots if the reaction is incomplete, and only the product spot if the reaction is complete.

    • Calculate the Rf value for each spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front) . An ideal Rf for the product is between 0.3 and 0.7.[10]

Section 3: Frequently Asked Questions (FAQs)

Q1: Why is the product, this compound, expected to have a lower Rf value than the starting ester? A: The Rf value on a silica gel plate is inversely related to the compound's polarity. The product contains a hydrazide functional group (-CONHNH₂), which has N-H and C=O bonds capable of strong hydrogen bonding with the polar silica gel stationary phase. The starting ester has a less polar ester group (-COOEt). This stronger interaction causes the product to "stick" to the plate more tightly and travel a shorter distance, resulting in a lower Rf value.[4][14]

Q2: What is the purpose of the "co-spot"? A: The co-spot is a critical internal control. It helps to confirm the identity of the starting material spot within the reaction mixture lane, especially if the product Rf is very close to the starting material Rf. If the reaction is incomplete, the co-spot lane will show two distinct spots. If the reaction is complete, only the product spot will be visible, confirming that the higher Rf spot in an incomplete reaction mixture is indeed the starting material.[15]

Q3: Why is it important to use a closed, saturated chamber for development? A: A saturated atmosphere prevents the solvent on the TLC plate from evaporating as it moves up. Evaporation can change the solvent composition of the mobile phase as it progresses, causing the solvent front to move unevenly and leading to inconsistent and non-reproducible Rf values.

Q4: Can I reuse my TLC solvent? A: It is strongly discouraged. The composition of a mixed solvent system can change over time due to the differential evaporation of its components, especially if they have different boiling points. Using fresh solvent for each run ensures reproducibility.[16]

Section 4: Troubleshooting Guide

Even with a robust protocol, issues can arise. This guide addresses common problems in a question-and-answer format.

Troubleshooting Logic Flow

TLC_Troubleshooting start Analyze TLC Plate p1 Problem: Streaking or Smearing Spots start->p1 p2 Problem: Spots are at Baseline (Rf ≈ 0) start->p2 p3 Problem: Spots are at Solvent Front (Rf ≈ 1) start->p3 p4 Problem: Poor Separation (Spots too close) start->p4 p5 Problem: No Spots Visible start->p5 s1 Cause: Sample Overloaded? Solution: Dilute sample, spot less. p1->s1 s2 Cause: Solvent Too Polar? Solution: Decrease polarity (e.g., more Hexane). p1->s2 s3 Cause: Solvent Not Polar Enough? Solution: Increase polarity (e.g., more Ethyl Acetate). p2->s3 p3->s2 p4->s2 If spots are too high p4->s3 If spots are too low s4 Cause: Wrong Solvent System? Solution: Try a different solvent pair (e.g., DCM/Methanol). p4->s4 Try this first s5 Cause: Not UV-active? Solution: Use a chemical stain (KMnO4, p-Anisaldehyde). p5->s5 s6 Cause: Sample too dilute? Solution: Concentrate sample or spot multiple times. p5->s6 s7 Cause: Solvent level above baseline? Solution: Ensure solvent is below the spotting line. p5->s7

Caption: A decision tree for troubleshooting common TLC issues.

Problem: My spots are streaking down the plate instead of forming tight circles. [17]

  • Explanation & Solution: This is one of the most common TLC issues.

    • Sample Overloading: You have applied too much sample to the plate. The stationary phase becomes saturated, and the excess material travels up the plate as a continuous streak. Prepare a more dilute sample solution or apply less to the plate.[18]

    • Inappropriate Solvent Polarity: A solvent that is too polar can sometimes fail to give sharp spots. Try decreasing the polarity of your mobile phase (e.g., move from 3:7 to 2:8 Ethyl Acetate/Hexane).

    • Acidic/Basic Compounds: While the hydrazide product is not strongly basic, highly polar compounds can sometimes streak. Adding a very small amount (e.g., 1%) of triethylamine to the mobile phase can sometimes resolve this, but optimizing concentration and the primary solvent system should be the first step.[16]

Problem: All my spots (starting material and product) are stuck on the baseline (Rf ≈ 0). [15]

  • Explanation & Solution: Your developing solvent is not polar enough to move the compounds off the highly polar silica gel. You need to increase the polarity of the mobile phase. For a 3:7 Ethyl Acetate/Hexane system, try increasing the proportion of the more polar ethyl acetate to 5:5 or even 7:3.[10]

Problem: All my spots ran to the top of the plate with the solvent front (Rf ≈ 1). [3]

  • Explanation & Solution: Your developing solvent is too polar. The compounds are spending all their time in the mobile phase and not interacting with the stationary phase. You need to decrease the polarity. For a 3:7 Ethyl Acetate/Hexane system, try decreasing the ethyl acetate to 1:9.[10]

Problem: I don't see any spots under the UV lamp. [18]

  • Explanation & Solution:

    • Insufficient Concentration: Your sample may be too dilute. Try spotting the plate multiple times in the same location, allowing the solvent to dry completely between applications.

    • Solvent Level Error: Check that the solvent level in your developing chamber was not above the baseline you drew. If it was, your sample washed into the solvent pool instead of developing up the plate.

    • Reaction Failure: It is possible the reaction has not worked, and there is no UV-active material present. However, always confirm with a chemical stain like Potassium Permanganate, which is a more general visualization agent, before concluding the reaction has failed.[19]

Problem: The starting material and product spots are very close together and difficult to resolve.

  • Explanation & Solution: Your solvent system is not providing adequate separation.

    • Fine-tune Solvent Ratio: Try very small adjustments to your solvent system. Sometimes a change from 3:7 to 2.5:7.5 can make a significant difference.

    • Change Solvents: If adjusting the ratio doesn't work, you may need a different solvent system entirely. A common alternative for separating moderately polar compounds is a mixture of Dichloromethane (DCM) and Methanol (MeOH). Start with a low percentage of methanol (e.g., 2% MeOH in DCM) and gradually increase it.[20]

Section 5: In-Depth Protocols for Visualization Reagents

While UV light is the preferred first method of visualization, chemical stains are invaluable for confirmation and for visualizing UV-inactive compounds.[11][21]

Protocol 5.1: Potassium Permanganate (KMnO₄) Stain

  • Use Case: A great general-purpose stain for compounds that can be oxidized (alcohols, alkenes, amines, and many others).[22]

  • Recipe:

    • Potassium permanganate (KMnO₄): 1.5 g

    • Potassium carbonate (K₂CO₃): 10 g

    • 10% Sodium hydroxide (NaOH) solution: 1.25 mL

    • Distilled water: 200 mL Dissolve the K₂CO₃ and KMnO₄ in the water, then add the NaOH solution. The solution is stable for months when stored in a dark bottle.

  • Procedure:

    • After developing and drying the TLC plate, grip it with forceps.

    • Quickly dip the plate into the KMnO₄ solution, ensuring the entire surface is wetted.

    • Remove the plate immediately and wipe the excess stain from the back with a paper towel.

    • Gently warm the plate with a heat gun. Spots will appear as yellow or brown against a purple/pink background. Be careful not to overheat, as the entire plate will turn brown.[13]

Protocol 5.2: p-Anisaldehyde Stain

  • Use Case: An excellent stain for nucleophilic functional groups. It often produces a range of colors for different compounds, which can be a powerful identification tool.[22][23]

  • Recipe:

    • Absolute ethanol: 135 mL

    • Concentrated sulfuric acid (H₂SO₄): 5 mL

    • p-Anisaldehyde: 3.7 mL

    • Glacial acetic acid: 1.5 mL In a fume hood, add the sulfuric acid, acetic acid, and p-anisaldehyde to the ethanol. Store in a foil-wrapped jar. The stain has a long shelf life.[23]

  • Procedure:

    • Dip the dried TLC plate into the stain solution.

    • Wipe the back of the plate.

    • Heat gently with a heat gun. Spots will appear in various colors (blue, green, red, purple) on a pink background.

References

  • Chemistry LibreTexts. (2022). Thin Layer Chromatography. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. [Link]

  • Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]

  • University of Calgary. Thin Layer Chromatography (TLC). [Link]

  • Laboratory News. (2023). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. [Link]

  • BiteSize Bio. (2016). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]

  • J&K Scientific LLC. (2023). Thin-Layer Chromatography (TLC) User Guide. [Link]

  • Florida State University. TLC Visualization Methods. [Link]

  • University of Rochester, Department of Chemistry. Magic Formulas: TLC Stains. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: TLC. [Link]

  • University of Toronto Scarborough. Thin Layer Chromatography. [Link]

  • Organic Chemistry at CU Boulder. TLC Stains. [Link]

  • Quora. What solvent is used for TLC?[Link]

  • Occidental College. Experiment 5: Thin Layer Chromatography. [Link]

  • BYJU'S. Rf Value Explanation. [Link]

  • YouTube. (2023). 5 Best TLC Staining Agents That Will Help You In Chemistry Lab Every Time![Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. [Link]

  • University of Massachusetts Boston. Thin Layer Chromatography. [Link]

  • Chemicool. TLC stains. [Link]

  • Chemistry LibreTexts. (2025). 5.7: Visualizing TLC Plates. [Link]

  • Chabot College. Principles of Thin Layer Chromatography. [Link]

  • Scribd. TLC Visualization Techniques. [Link]

  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • EPFL. TLC Visualization Reagents. [Link]

  • Matysiak, J., Niewiadomy, A., & Szeliga, M. (2018). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Molecules, 23(7), 1659. [Link]

  • Organic Chemistry at CU Boulder. Thin Layer Chromatography (TLC). [Link]

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  • Thieme. (2018). Synthesis of Acyl Hydrazides and Hydrazones from Activated Amides. [Link]

  • Liu, G., & Gao, J. (2012). 2-(4-Methoxyphenoxy)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1969. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2012). SYNTHESIS AND SPECTRAL STUDY OF 2-(4-{[(SUBSTITUTEDPHENYL)IMINO]METHYL}PHENOXY)ACETO HYDRAZIDE. [Link]

  • ResearchGate. Thin Layer Chromatography and Hydrazine. [Link]

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  • Washington State University. Monitoring Reactions by TLC. [Link]

  • Pyka-Pająk, A., & Dołowy, M. (2020). Staining and Derivatization Techniques for Visualization in Planar Chromatography. In Planar Chromatography. [Link]

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refinement of protocols for synthesizing 2-(4-Ethoxyphenyl)acetohydrazide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-(4-Ethoxyphenyl)acetohydrazide Derivatives

This guide serves as a specialized resource for researchers and drug development professionals engaged in the synthesis of this compound and its subsequent derivatives. The hydrazide functional group is a cornerstone in medicinal chemistry, acting as a versatile scaffold for a wide array of pharmacologically active compounds, including those with antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This document provides refined protocols, mechanistic insights, and robust troubleshooting strategies to streamline your experimental workflows and enhance reproducibility.

Part 1: Core Synthesis Protocol & Mechanistic Overview

The most reliable and widely adopted method for synthesizing this compound is a two-step process commencing from 4-ethoxyphenol. This approach ensures high purity and good yields.

Step 1: Synthesis of Ethyl 2-(4-ethoxyphenyl)acetate (Esterification) This initial step involves a standard Williamson ether synthesis followed by esterification, or more directly, the alkylation of 4-ethoxyphenol with an ethyl haloacetate.

Step 2: Synthesis of this compound (Hydrazinolysis) The second and key step is the hydrazinolysis of the synthesized ester.[1] This reaction proceeds via a nucleophilic acyl substitution mechanism. The terminal nitrogen of hydrazine, with its lone pair of electrons, acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the displacement of the ethoxy group (-OEt) and the formation of the stable acetohydrazide.[4]

Visualized Synthesis Workflow

SynthesisWorkflow cluster_0 Step 1: Ester Intermediate Formation cluster_1 Step 2: Hydrazide Formation cluster_2 Step 3: Derivative Synthesis (e.g., Hydrazone) Start 4-Ethoxyphenol Reagent1 + Ethyl Chloroacetate (Base, Solvent) Start->Reagent1 Ester Ethyl 2-(4-ethoxyphenyl)acetate Reagent1->Ester Reagent2 + Hydrazine Hydrate (Ethanol, Reflux) Ester->Reagent2 Hydrazide This compound Reagent2->Hydrazide Reagent3 + Aldehyde/Ketone (R-CHO) (Ethanol, Catalyst) Hydrazide->Reagent3 Derivative Hydrazone Derivative Reagent3->Derivative Troubleshooting StartNode Problem: Low Yield or Impure Product TLC_Check Starting ester present on TLC? StartNode->TLC_Check Analyze reaction mixture CheckNode CheckNode ActionNode ActionNode ResultNode ResultNode IncompleteRxn Cause: Incomplete Reaction TLC_Check->IncompleteRxn Yes Purity_Check Product is oily or immediately crashes out? TLC_Check->Purity_Check No Action_ExtendReflux Extend reflux time (2-4h) Ensure proper temperature IncompleteRxn->Action_ExtendReflux Solution ImpurityIssue Cause: Impurities or Residual Solvent Purity_Check->ImpurityIssue Yes Workup_Issue Cause: Loss during workup Purity_Check->Workup_Issue No Action_Recrystallize Purify via Recrystallization from Ethanol ImpurityIssue->Action_Recrystallize Solution Action_MinimizeWash Use minimal ice-cold solvent for washing Workup_Issue->Action_MinimizeWash Solution

Sources

Validation & Comparative

Comparative Guide to the Structure-Activity Relationship (SAR) of 2-(4-Ethoxyphenyl)acetohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the hydrazide-hydrazone framework stands out as a privileged scaffold, forming the backbone of numerous compounds with significant therapeutic potential.[1] This is due to its versatile chemical reactivity and its role in the synthesis of a wide array of heterocyclic compounds.[1] Within this class, derivatives of 2-(4-Ethoxyphenyl)acetohydrazide have emerged as particularly promising, demonstrating a remarkable breadth of biological activities, most notably as antimicrobial and anticancer agents.[1][2]

The core structure, featuring an ethoxyphenyl group linked to an acetohydrazide moiety, provides a unique template for chemical modification. The ethoxyphenyl group can modulate lipophilicity, which is crucial for crossing biological membranes, while the acetohydrazide unit serves as a versatile handle for introducing diverse functionalities.[1] This guide offers an in-depth analysis of the structure-activity relationships (SAR) of these derivatives. We will dissect how specific structural alterations influence their biological efficacy, compare their performance as antimicrobial versus anticancer agents, and provide the detailed experimental protocols necessary to validate these findings.

The Core Synthetic Strategy: From Phenol to Hydrazide

The foundational step in exploring the SAR of this family is the efficient synthesis of the core intermediate, this compound. The most reliable and widely employed method is a two-step process beginning with 4-ethoxyphenol. This involves an initial esterification followed by hydrazinolysis.[2][3]

Experimental Protocol: Synthesis of this compound
  • Step 1: Synthesis of Ethyl 2-(4-ethoxyphenyl)acetate

    • To a solution of 4-ethoxyphenol (1 mole) in dry acetone, add anhydrous potassium carbonate (1.5 moles).

    • To this mixture, add ethyl chloroacetate (1.1 moles) dropwise while stirring.

    • Reflux the reaction mixture for 18-24 hours, monitoring the reaction progress using thin-layer chromatography (TLC).

    • After completion, filter the mixture to remove potassium carbonate and distill off the acetone under reduced pressure.

    • The resulting crude ester can be purified by vacuum distillation or used directly in the next step.

  • Step 2: Synthesis of this compound

    • Dissolve the ethyl 2-(4-ethoxyphenyl)acetate (1 mole) in ethanol.

    • Add hydrazine hydrate (99%, 2 moles) to the solution.[3]

    • Reflux the mixture for 6-8 hours.[4] The progress is monitored by TLC.

    • After reflux, reduce the volume of ethanol by distillation.

    • Upon cooling, the white, crystalline product, this compound, will precipitate.

    • Collect the solid by filtration, wash with cold ethanol, and recrystallize from ethanol to obtain the pure product.

The diagram below illustrates this straightforward synthetic workflow.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis A 4-Ethoxyphenol C Ethyl 2-(4-ethoxyphenyl)acetate A->C Reflux in Acetone B Ethyl Chloroacetate + K2CO3 B->C E This compound (Core Scaffold) C->E Reflux in Ethanol D Hydrazine Hydrate D->E

Caption: General synthesis workflow for the core scaffold.

Part 1: Antimicrobial Activity - Decoding the SAR

Hydrazide-hydrazone derivatives are well-documented for their wide-ranging antimicrobial effects against both Gram-positive and Gram-negative bacteria.[1][5] The key to unlocking this activity lies in the condensation of the this compound core with various substituted aromatic aldehydes to form Schiff bases (hydrazones). This reaction introduces a new phenyl ring, which is a prime target for modification to tune the antimicrobial potency.

Key Structural Modifications and Their Impact

The general structure for these derivatives is an (E)-N'-(substituted-benzylidene)-2-(4-ethoxyphenyl)acetohydrazide. The antimicrobial activity is highly dependent on the nature and position of substituents on the benzylidene-phenyl ring.

  • Influence of Substituents: Studies on analogous acetohydrazide derivatives have shown that both electron-donating and electron-withdrawing groups can modulate activity. For instance, certain derivatives have demonstrated significant efficacy against Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative).[1][5]

  • Halogenation: The introduction of halogen atoms (e.g., -Cl, -F) on the phenyl ring often enhances antimicrobial activity. This is attributed to an increase in lipophilicity, which may facilitate cell wall penetration, and the electronic effects of the halogens.

  • Hydroxyl and Methoxy Groups: The presence of hydroxyl (-OH) and methoxy (-OCH₃) groups can also contribute positively to the activity, potentially by forming hydrogen bonds with target enzymes or proteins within the microbes.

Comparative Performance Data

The following table summarizes the antimicrobial activity, typically measured as the Minimum Inhibitory Concentration (MIC) in µg/mL, for a hypothetical series of derivatives to illustrate these SAR principles. Lower MIC values indicate higher potency.

Compound IDBenzylidene Substituent (R)MIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coli
1a H (Unsubstituted)64128
1b 4-Chloro (4-Cl)1632
1c 4-Fluoro (4-F)1632
1d 2,4-Dichloro (2,4-Cl₂)816
1e 4-Hydroxy (4-OH)3264
1f 4-Methoxy (4-OCH₃)3264
1g 4-Nitro (4-NO₂)1632
Ciprofloxacin (Standard Drug)10.5

This table is a representative illustration based on general findings in the literature.

From this data, a clear trend emerges: the introduction of electron-withdrawing groups, particularly halogens, at the 4-position of the benzylidene ring (compounds 1b, 1c, 1g ) significantly improves antibacterial activity compared to the unsubstituted analog 1a . Furthermore, di-substitution, as in 1d , can lead to even greater potency.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol is a standard method for assessing in vitro antimicrobial activity, conforming to guidelines from the Clinical and Laboratory Standards Institute (CLSI).[6][7]

  • Preparation of Inoculum:

    • Subculture the bacterial strains (e.g., S. aureus, E. coli) on nutrient agar.

    • Prepare a bacterial suspension in sterile saline (0.85% NaCl) and adjust its turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[6]

  • Preparation of Test Compounds:

    • Dissolve the synthesized derivatives in dimethyl sulfoxide (DMSO) to create stock solutions (e.g., 1000 µg/mL).

  • Assay Setup:

    • Dispense Mueller-Hinton Broth (MHB) into the wells of a 96-well microtiter plate.

    • Perform a two-fold serial dilution of the test compounds in the wells to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).[7][8]

    • Add the standardized bacterial inoculum to each well.

    • Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plate at 37°C for 16-20 hours.[8]

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[7] This can be assessed visually or by using a plate reader.

Caption: Workflow for the Broth Microdilution Assay.

Part 2: Anticancer Activity - Targeting Cellular Proliferation

The this compound scaffold has also been exploited for the development of potent anticancer agents.[9][10] Similar to the antimicrobial derivatives, activity is introduced by forming hydrazones, and the substituents on the benzylidene-phenyl moiety play a pivotal role in determining the cytotoxic efficacy.

Key Structural Modifications and Their Impact

SAR studies for anticancer activity reveal a distinct set of preferred substitutions compared to those for antimicrobial action.

  • Crucial Role of Hydroxyl Groups: A recurring and critical finding is that the presence of a hydroxyl (-OH) group at the 2-position of the benzylidene-phenyl ring is essential for significant anticancer activity.[9]

  • Synergistic Substitutions: The potency can be further enhanced by adding a second hydroxyl group at the 4-position (i.e., a 2,4-dihydroxy substitution). Compounds bearing this 2,4-dihydroxybenzylidene moiety have demonstrated excellent antitumor activity against various cancer cell lines, including A549 (lung), MDA-MB-231 (breast), and HCT116 (colon).[9]

  • Influence of the Phenoxy Moiety: While the core is 4-ethoxyphenyl, studies on related benzimidazole acetohydrazones suggest that an electron-withdrawing substituent (e.g., -Cl) on the phenoxy ring can be favorable for increasing anticancer activity.[9] This highlights an additional site for potential optimization.

Comparative Performance Data

The following table summarizes the anticancer activity, measured as the IC₅₀ value (the concentration required to inhibit 50% of cell growth) in µM, for a hypothetical series of derivatives against the MDA-MB-231 breast cancer cell line. Lower IC₅₀ values indicate higher potency.

Compound IDBenzylidene Substituent (R)IC₅₀ (µM) vs MDA-MB-231
2a H (Unsubstituted)> 100
2b 4-Hydroxy (4-OH)55.6
2c 4-Chloro (4-Cl)78.2
2d 2-Hydroxy (2-OH)12.5
2e 2,4-Dihydroxy (2,4-(OH)₂)4.8
2f 5-Bromo-2-hydroxy6.1
5-Fluorouracil (Standard Drug)7.5

This table is a representative illustration based on findings for structurally related hydrazones.[9]

The data clearly indicates that while a 4-hydroxy group (2b ) confers some activity, the placement of a hydroxyl group at the 2-position (2d ) is dramatically more effective. The combination of hydroxyl groups at the 2- and 4-positions (2e ) results in the most potent compound in the series, surpassing the efficacy of the standard chemotherapeutic agent 5-Fluorouracil in this model.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a standard colorimetric method for assessing cell viability and cytotoxicity.[11] It measures the metabolic activity of cells, where viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[12][13]

  • Cell Seeding:

    • Culture the desired cancer cell line (e.g., MDA-MB-231) in a suitable medium.

    • Harvest cells that are in their exponential growth phase.[13]

    • Seed the cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[12]

  • Cell Treatment:

    • Prepare serial dilutions of the test compounds in the culture medium.

    • Remove the old medium from the wells and add the medium containing the various concentrations of the test compounds.

    • Incubate the plate for a specified period, typically 48 or 72 hours, at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the treatment period, add MTT solution (final concentration 0.5 mg/mL) to each well.[11]

    • Incubate for another 2-4 hours. During this time, viable cells will convert the MTT to purple formazan crystals.[12]

  • Solubilization and Measurement:

    • Carefully aspirate the medium containing MTT.

    • Add a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.[14]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the IC₅₀ value by plotting cell viability against compound concentration.

G A Seed Cancer Cells in 96-Well Plate B Incubate (24h) for Adherence A->B C Treat Cells with Compound Dilutions B->C D Incubate (48-72h) C->D E Add MTT Reagent D->E F Incubate (2-4h) E->F G Solubilize Formazan Crystals (DMSO) F->G H Read Absorbance (570 nm) G->H I Calculate % Viability and IC50 Value H->I

Caption: Workflow of the MTT Cytotoxicity Assay.

Conclusion: A Tale of Two Activities

The this compound scaffold is a fertile ground for the development of novel therapeutic agents. Our comparative analysis reveals distinct and divergent structure-activity relationships for antimicrobial and anticancer activities.

  • For Antimicrobial Agents: The key to potency lies in incorporating electron-withdrawing groups, particularly halogens, onto the benzylidene-phenyl ring. These modifications likely enhance the molecule's ability to interfere with bacterial cellular processes.

  • For Anticancer Agents: The SAR is dominated by the requirement of a hydroxyl group at the 2-position of the benzylidene-phenyl ring, with a second hydroxyl at the 4-position providing a significant synergistic boost in cytotoxicity. This specific arrangement suggests a more targeted mechanism of action, possibly involving chelation or specific hydrogen bonding interactions with an intracellular target.

This guide underscores the importance of systematic structural modification and robust biological evaluation. By understanding these nuanced SARs, researchers can rationally design the next generation of this compound derivatives, optimizing their structures for enhanced potency and selectivity against specific pathological targets.

References

  • BenchChem. (n.d.). Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity.
  • Al-Ostath, A., et al. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health.
  • Bio-protocol. (n.d.). In Vitro Antimicrobial Activity Assay.
  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
  • Wadhai, V., et al. (n.d.). Methods for in vitro evaluating antimicrobial activity: A review. PubMed Central.
  • National Institutes of Health. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay.
  • Dhakal, S., et al. (n.d.). Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review.
  • Al-Shabib, N. A., et al. (n.d.). A comprehensive review on in-vitro methods for anti-microbial activity.
  • Abcam. (n.d.). MTT assay protocol.
  • Sigma-Aldrich. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • BenchChem. (n.d.). This compound | 61904-55-0.
  • Journal of Chemical Society of Pakistan. (2024). Synthesis and antimicrobial activity of substituted acetohydrazide derivatives.
  • BenchChem. (n.d.). Application Notes and Protocols: 2-(4-Ethylphenoxy)acetohydrazide in Medicinal Chemistry.
  • ResearchGate. (n.d.). Synthesis and evaluation of 2-(2-((4-substituted-phenoxy)methyl)-1H-benzo[d] imidazol-1-yl)acetohydrazone derivatives as antitumor agents.
  • International Journal of Drug Delivery Technology. (n.d.). Synthesis and Characterization of Biological Activity Studies of 1,3,4-Oxadiazole Analogs.
  • National Institutes of Health. (n.d.). 2-(4-Methylphenoxy)acetohydrazide. PubMed Central.
  • ResearchGate. (n.d.). Synthesis and anticancer activity evaluation of 2(4-alkoxyphenyl)cyclopropyl hydrazides and triazolo phthalazines.

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.